Biotin-PEG6-NHS ester
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)/t22-,23-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDVPTVNWZPKBQ-LXWOLXCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N4O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG6-NHS Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Biotin-PEG6-NHS ester in its reaction with primary amines. It is intended for researchers, scientists, and drug development professionals who utilize biotinylation techniques for a variety of applications, including protein labeling, immunoassays, affinity purification, and drug delivery. This document details the chemical principles, reaction kinetics, experimental protocols, and potential challenges associated with the use of this versatile reagent.
Core Principles of this compound Reactivity
This compound is a heterobifunctional crosslinker designed for the covalent attachment of a biotin (B1667282) moiety to molecules containing primary amines. Its structure consists of three key components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins, making it an ideal tag for detection, purification, and immobilization.
-
Polyethylene (B3416737) Glycol (PEG) Linker (PEG6): A six-unit polyethylene glycol spacer arm that increases the hydrophilicity and solubility of the reagent in aqueous media. This flexible linker also minimizes steric hindrance between the biotin and the target molecule, facilitating efficient binding to avidin or streptavidin.
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that specifically targets primary amines to form stable amide bonds.
The fundamental reaction mechanism is a nucleophilic acyl substitution . The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable and irreversible amide bond.
dot
The primary targets for this reaction on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.
Quantitative Data
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data sourced from multiple studies on NHS ester hydrolysis.[1][2][3][4]
This data highlights the critical trade-off in selecting a reaction pH. While higher pH increases the nucleophilicity of primary amines, it also accelerates the competing hydrolysis of the NHS ester, which renders the reagent inactive. Therefore, a slightly alkaline pH range of 7.2-8.5 is generally recommended for optimal conjugation.[1]
Table 2: Typical Reaction Parameters for Protein Biotinylation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down hydrolysis and for sensitive proteins. |
| Reaction Time | 30 minutes to 2 hours | Can be extended for dilute protein solutions or less reactive amines. |
| Molar Excess of Reagent | 10- to 50-fold | The optimal ratio depends on the protein concentration and the desired degree of labeling. |
| Solvent | Amine-free buffers (e.g., PBS, HEPES, Bicarbonate) | The reagent is typically dissolved in an organic solvent like DMSO or DMF before addition to the aqueous reaction mixture. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Biotinylation of a Peptide in Solution
This protocol provides a general guideline for the biotinylation of a peptide containing primary amines.
Materials:
-
This compound
-
Peptide of interest
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., C18 solid-phase extraction (SPE) cartridge or HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by solid-phase extraction or reverse-phase HPLC.
-
Analysis: Confirm biotinylation and assess purity using mass spectrometry (e.g., LC-MS). The mass of the biotinylated peptide should increase by the mass of the Biotin-PEG6 moiety.
Protocol for Cell Surface Protein Biotinylation and Pull-Down
This protocol describes the labeling of primary amines on extracellular domains of cell surface proteins, followed by affinity purification.
Materials:
-
Adherent cells in culture
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Glycine in PBS
-
Lysis Buffer (e.g., RIPA buffer)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Biotinylation: Prepare a fresh solution of this compound in PBS (pH 8.0) at a concentration of 0.5-1 mg/mL. Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.
-
Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.
-
Cell Lysis: Lyse the cells with an appropriate lysis buffer containing protease inhibitors.
-
Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Affinity Purification (Pull-Down):
-
Equilibrate the streptavidin magnetic beads with Lysis Buffer.
-
Incubate the clarified cell lysate with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Downstream Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Visualizations
Experimental Workflow for Peptide Biotinylation and Analysis
dot
Workflow for Cell Surface Protein Pull-Down Assay
dot
Potential Side Reactions and Considerations
While NHS esters are highly selective for primary amines, under certain conditions, side reactions can occur with other nucleophilic residues such as tyrosines, serines, and threonines. However, the resulting ester linkages are generally less stable than the amide bond formed with primary amines and can be hydrolyzed under basic conditions.
It is also crucial to avoid buffers containing primary amines, such as Tris or glycine, in the biotinylation step as they will compete with the target molecule for reaction with the NHS ester. These reagents are, however, useful for quenching the reaction.
The PEG6 linker, while beneficial for solubility and reducing steric hindrance, adds to the molecular weight of the modified molecule. This should be taken into account during analysis by techniques such as SDS-PAGE and mass spectrometry.
Conclusion
This compound is a powerful and versatile tool for the specific and efficient labeling of primary amines in a wide range of biological molecules. A thorough understanding of its mechanism of action, the influence of reaction conditions, and appropriate experimental design is essential for its successful application in research and development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this reagent in their studies.
References
The Pivotal Role of the PEG6 Linker in Modern Biotinylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and therapeutic development, biotinylation stands out as a cornerstone technique for labeling, detection, and purification of biomolecules. The exquisite and robust affinity between biotin (B1667282) and avidin (B1170675) (or streptavidin) provides a versatile tool for a myriad of applications. However, the true efficacy of a biotinylation reagent often lies not just in the biotin moiety itself, but in the linker that tethers it to the molecule of interest. This technical guide delves into the critical role of the polyethylene (B3416737) glycol (PEG) linker, with a specific focus on the hexaethylene glycol (PEG6) variant, in optimizing biotinylation strategies.
Introduction to Biotinylation and the Significance of Linker Technology
Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein, antibody, or nucleic acid. This process allows for the subsequent detection or isolation of the labeled molecule using the high-affinity interaction between biotin and avidin or streptavidin. The choice of biotinylation reagent is paramount and is dictated by the target molecule, the desired application, and the required biophysical properties of the final conjugate.
A critical component of modern biotinylation reagents is the spacer arm, or linker, that connects the biotin to the reactive group that will form the covalent bond with the target molecule. The linker's length, flexibility, and chemical nature can profoundly influence the accessibility of the biotin for binding to avidin/streptavidin, the solubility of the resulting conjugate, and the potential for steric hindrance.
The Emergence of PEG Linkers in Biotinylation
Polyethylene glycol (PEG) has emerged as a linker of choice in bioconjugation due to its unique properties. PEG is a hydrophilic, flexible, and biocompatible polymer. Incorporating a PEG linker into a biotinylation reagent offers several key advantages:
-
Increased Hydrophilicity: PEG linkers significantly enhance the water solubility of the biotinylation reagent and the resulting biotinylated molecule. This is particularly crucial when working with hydrophobic molecules or when aiming to prevent aggregation of the final conjugate.[1][2][3][4][5][6][7][8]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG chain positions the biotin moiety away from the surface of the labeled molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the bulky avidin or streptavidin proteins.[6][7]
-
Improved Stability: PEGylation can enhance the stability of proteins and antibodies, reducing the likelihood of aggregation and precipitation during storage and use.[6][9]
-
Biocompatibility: PEG is non-toxic and generally non-immunogenic, making it suitable for in vivo applications.
A Closer Look at the PEG6 Linker
The PEG6 linker consists of six repeating ethylene (B1197577) glycol units. This specific length offers a balance between providing sufficient spacing to overcome steric hindrance and maintaining a relatively compact size. Biotinylation reagents incorporating a PEG6 linker, such as Biotin-PEG6-NHS ester, are widely used for their favorable properties.
Physicochemical Properties of PEG6 Biotinylation Reagents
| Property | Description | Reference |
| Solubility | This compound exhibits increased solubility in aqueous media compared to non-PEGylated biotin-NHS esters. It is also soluble in organic solvents like DMSO and DMF. | [1][2][3][5][10][11][12] |
| Reactivity | The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., lysine (B10760008) residues and N-termini of proteins) at a pH range of 7-9 to form stable amide bonds. | [1][2][3][5][11][12] |
| Stability | The biotin-protein bond formed is generally stable. Biotinylated proteins can often be stored at -80°C for extended periods. However, the NHS ester itself is susceptible to hydrolysis in aqueous solutions and should be used promptly after dissolution. | [13] |
Impact on Avidin Binding Affinity
The length of the PEG linker can influence the binding kinetics and affinity of the biotinylated molecule to avidin or streptavidin. While the intrinsic affinity of the biotin-avidin interaction is exceptionally high (Kd ≈ 10⁻¹⁵ M), steric hindrance from the labeled molecule can effectively reduce this affinity.[9][14] Longer PEG linkers can help mitigate this effect.
Comparative Binding Affinities of Biotin-PEGn Linkers to Avidin (Illustrative Data)
| Linker | Dissociation Constant (Kd) | Comments | Reference |
| Biotin | ~1 x 10⁻¹⁵ M | Unconjugated biotin. | [9][14] |
| Biotin-PEG2 | (Value not explicitly found) | Shorter linker may still experience some steric hindrance depending on the labeled molecule. | |
| Biotin-PEG4 | (Value not explicitly found) | Commonly used linker providing a good balance of properties. | |
| Biotin-PEG6 | (Value not explicitly found) | Offers extended reach to the avidin binding pocket, potentially leading to improved binding kinetics compared to shorter linkers. | |
| Biotin-PEG12 | (Value not explicitly found) | Longer linker provides greater flexibility and distance, further reducing steric hindrance. |
Experimental Protocols
General Protocol for Cell Surface Protein Biotinylation using this compound
This protocol describes the labeling of primary amines on cell surface proteins of adherent mammalian cells.
Materials:
-
Adherent cells cultured in a 10 cm dish
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Tris-Buffered Saline (TBS), pH 7.4, ice-cold
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Grow cells to 80-90% confluency in a 10 cm dish.
-
Wash the cells twice with 10 mL of ice-cold PBS.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution to a final concentration of 0.5 mM in ice-cold PBS.
-
Add 5 mL of the biotinylation solution to the cell monolayer and incubate for 30 minutes at 4°C with gentle rocking.
-
Aspirate the biotinylation solution and quench the reaction by adding 10 mL of ice-cold Quenching Buffer. Incubate for 15 minutes at 4°C with gentle rocking.
-
Wash the cells three times with 10 mL of ice-cold TBS.
-
Lyse the cells by adding an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL) and scraping the cells.
-
Transfer the cell lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as immunoprecipitation or western blotting.
Protocol for Pull-Down of a Biotinylated Protein
This protocol describes the capture of a biotinylated "bait" protein and its interacting partners ("prey") using streptavidin-conjugated magnetic beads.
Materials:
-
Cell lysate containing the biotinylated bait protein and potential prey proteins
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a buffer containing free biotin)
-
Magnetic stand
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Binding/Wash Buffer.
-
Add the cell lysate containing the biotinylated bait protein to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.
-
Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant (this is the unbound fraction).
-
Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specific binders.
-
After the final wash, elute the bound proteins from the beads using an appropriate Elution Buffer. For analysis by SDS-PAGE and western blotting, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry.
Visualizing Workflows and Pathways
Workflow for Immunoprecipitation of a Biotinylated Antibody
EGFR Signaling Pathway and Cell Surface Biotinylation
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival.[15][16][17] Studying the cell surface expression and internalization of EGFR is vital for understanding its function in both normal physiology and disease states like cancer. Cell surface biotinylation using a membrane-impermeable reagent like a sulfo-NHS-PEG6-biotin can be employed to specifically label and track the surface population of EGFR.
Conclusion
The PEG6 linker represents a significant advancement in biotinylation technology, offering a strategic advantage for researchers across various disciplines. Its ability to enhance solubility, reduce steric hindrance, and improve the stability of biotinylated molecules makes it an invaluable component of modern biotinylation reagents. By providing an optimal spacer length, the PEG6 linker facilitates more efficient and reliable detection, purification, and analysis of biomolecules. The thoughtful selection of a biotinylation reagent, with careful consideration of the linker's properties, is a critical step toward achieving robust and reproducible results in a wide range of biological and biomedical applications.
References
- 1. Surface protein biotinylation [protocols.io]
- 2. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 4. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 2055045-04-8 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Undergraduate Honors Thesis | Polyethylene Glycol Size and Protein-Complex Stability | ID: h415pk287 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Biotin-PEG12-NHS ester, 365441-71-0 | BroadPharm [broadpharm.com]
- 14. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. raybiotech.com [raybiotech.com]
Biotin-PEG6-NHS ester molecular weight and chemical formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on the physicochemical properties and a detailed protocol for the application of Biotin-PEG6-NHS ester in the biotinylation of proteins and other amine-containing macromolecules.
Core Properties of this compound
This compound is a biotinylation reagent that features a polyethylene (B3416737) glycol (PEG) spacer arm. This hydrophilic spacer enhances the solubility of the reagent and the resulting biotinylated molecule in aqueous solutions, and its length helps to minimize steric hindrance when the biotin (B1667282) moiety interacts with avidin (B1170675) or streptavidin. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 676.78 g/mol | [1][2][3][4] |
| Chemical Formula | C₂₉H₄₈N₄O₁₂S | [1][2][3][4][5] |
| CAS Number | 2055045-04-8 | [1][2][4] |
| Purity | Typically ≥95% | [3][5] |
| Appearance | White waxy solid | [3] |
| Storage Conditions | ≤ -20°C, stored with desiccant | [3][5] |
Mechanism of Action: Amine-Reactive Biotinylation
The N-hydroxysuccinimide (NHS) ester moiety of this compound is highly reactive towards nucleophilic primary amino groups (-NH₂), which are present on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues within proteins. The reaction, which is most efficient at a pH range of 7-9, results in the formation of a stable amide bond and the release of NHS as a byproduct.[5][6][7][8][9] It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[6][9][10][11]
Experimental Protocol: Protein Biotinylation
This protocol provides a general procedure for the biotinylation of a generic IgG antibody. Optimization may be required for different proteins and desired degrees of labeling.
Materials and Reagents
-
Protein (e.g., IgG) to be labeled
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium phosphate, or 0.1 M sodium bicarbonate, pH 7.2-8.5.[10][11][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column or dialysis cassette for purification
Procedure
-
Preparation of Protein Sample:
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[6][10] This reagent is moisture-sensitive, and the NHS-ester moiety can hydrolyze, so stock solutions should not be prepared for long-term storage.[9][10]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. For IgG, a 10 to 30-fold molar excess is a common starting point.[10]
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][10]
-
-
Quenching the Reaction:
-
Purification of the Biotinylated Protein:
-
Storage:
-
Store the purified biotinylated protein under conditions that are optimal for the non-biotinylated protein.
-
Workflow and Signaling Pathway Visualization
The following diagram illustrates the key steps in the protein biotinylation workflow described above.
Caption: Workflow for protein biotinylation using this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. goldbio.com [goldbio.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. glenresearch.com [glenresearch.com]
The Enduring Workhorse of Bioconjugation: An In-depth Technical Guide to the NHS Ester Functional Group
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters have long stood as a cornerstone in the field of bioconjugation, enabling the precise and stable covalent linkage of molecules to proteins, antibodies, nucleic acids, and other biomolecules.[1][2] This technical guide provides a comprehensive exploration of the chemistry, practical application, and quantitative considerations of NHS esters, offering researchers and drug development professionals the foundational knowledge required for successful bioconjugation strategies. From fundamental reaction mechanisms to detailed experimental protocols, this document serves as an in-depth resource for harnessing the power of this versatile functional group.[1]
The Chemical Core: Understanding NHS Ester Reactivity
The utility of NHS esters lies in their ability to efficiently and selectively react with primary aliphatic amines (–NH₂), such as those found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[1][3] The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable, covalent amide bond.[2][3]
A critical factor influencing the efficiency of this reaction is pH. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[1][4] At lower pH values, primary amines are protonated (–NH₃⁺), which renders them non-nucleophilic and unreactive.[1] Conversely, at higher pH, the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, increases significantly, which reduces the conjugation yield.[1][4]
Quantitative Considerations for Optimal Bioconjugation
The success of an NHS ester bioconjugation experiment hinges on the careful control of several quantitative parameters. The interplay between reaction kinetics, reagent stability, and reactant concentrations dictates the overall efficiency and specificity of the labeling.
Reaction Conditions
The following table summarizes key quantitative data related to the conditions for NHS ester reactions.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[4][] | The optimal pH is a compromise between amine reactivity and NHS ester stability. A pH of 8.3-8.5 is often a good starting point.[6][7] Below pH 7.2, the reaction is slow due to protonation of amines.[1] Above pH 8.5, hydrolysis of the NHS ester becomes a significant competing reaction.[4][8] |
| Temperature | 4°C to Room Temperature (20-25°C)[][9] | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[10] Lower temperatures can minimize hydrolysis but may require longer incubation times.[9] |
| Buffer Type | Phosphate (B84403), Bicarbonate, HEPES, Borate[4][] | Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they will compete with the target biomolecule for reaction with the NHS ester.[4][11] |
| Protein Concentration | 1 - 20 mg/mL[4][12] | Higher protein concentrations can favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.[4] |
| Molar Excess of NHS Ester | 5 - 20 fold[12] | The optimal molar excess depends on the protein and the desired degree of labeling. Empirical optimization is often necessary.[12] |
Stability of NHS Esters and Amide Bonds
The stability of the NHS ester reagent and the resulting amide bond are crucial for reproducible and effective bioconjugation.
| Compound | Condition | Half-life | Notes |
| NHS Ester | pH 7.0, 0°C | 4-5 hours[][13] | The rate of hydrolysis is highly dependent on pH and temperature.[1] |
| NHS Ester | pH 8.6, 4°C | 10 minutes[] | Demonstrates the significant increase in hydrolysis at higher pH. |
| Amide Bond | Physiological conditions (pH ~7.4) | Very Stable[3] | The formed amide bond is effectively irreversible under typical biological conditions.[2] |
Experimental Protocols
This section provides detailed methodologies for common bioconjugation procedures using NHS esters.
General Protocol for Protein Labeling with an NHS Ester
This protocol outlines a general procedure for labeling a protein with a reporter molecule (e.g., a fluorescent dye or biotin) using an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)[10]
-
NHS ester of the desired label
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[10]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[10]
-
Purification column (e.g., desalting column or size-exclusion chromatography)[10]
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[10]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.[10] The volume of organic solvent added to the reaction should ideally not exceed 10% of the total reaction volume.[10]
-
Conjugation Reaction: While gently vortexing the protein solution, add the desired molar excess of the dissolved NHS ester.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[10] If the label is light-sensitive, protect the reaction from light.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will react with and inactivate any unreacted NHS ester.[4] Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted label and byproducts (like free N-hydroxysuccinimide) from the labeled protein using a desalting column or size-exclusion chromatography.[10]
-
Characterization: Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of label molecules per protein molecule.[10]
-
Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
Protocol for Immobilizing a Ligand onto a Surface using EDC/NHS Chemistry
This protocol describes the two-step process of activating a carboxylated surface with EDC and NHS, followed by the immobilization of an amine-containing ligand.
Materials:
-
Carboxylated surface (e.g., sensor chip, magnetic beads)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Ligand solution (in an amine-free buffer, e.g., PBS pH 7.4)
-
Quenching/Blocking Solution: 1 M ethanolamine-HCl, pH 8.5
-
Wash Buffers (e.g., PBS with and without a mild detergent like Tween-20)
Procedure:
-
Surface Equilibration: Equilibrate the carboxylated surface with the activation buffer.
-
Activation: Prepare a fresh solution of EDC and NHS in the activation buffer (e.g., 0.4 M EDC, 0.1 M NHS). Inject or incubate the surface with this activation solution to convert the carboxyl groups to reactive NHS esters.
-
Ligand Immobilization: Introduce the amine-containing ligand solution to the activated surface. The primary amines on the ligand will react with the surface NHS esters to form stable amide bonds.
-
Quenching/Blocking: After the desired immobilization time, introduce the quenching/blocking solution to deactivate any remaining NHS esters and prevent non-specific binding in subsequent steps.
-
Washing: Thoroughly wash the surface with wash buffers to remove any non-covalently bound ligand and quenching reagents.
Visualizing Workflows and Pathways
General Experimental Workflow for NHS Ester Bioconjugation
The following diagram illustrates a typical workflow for a protein labeling experiment using an NHS ester.
Application in Studying Signaling Pathways: Protein-Protein Interactions
NHS esters are instrumental in studying protein-protein interactions within signaling pathways. Homobifunctional crosslinkers with NHS esters at both ends can "freeze" transient interactions by covalently linking interacting proteins.[4] These crosslinked complexes can then be isolated and identified, providing a snapshot of the protein interaction network at a specific moment.
The diagram below illustrates a simplified workflow for using an NHS ester crosslinker to identify interacting partners of a protein of interest (POI) in a cellular context.
Troubleshooting Common Issues
Even with established protocols, challenges can arise in NHS ester bioconjugation. The following table addresses common problems and their potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | NHS Ester Hydrolysis: Reagent exposed to moisture or dissolved too early. | Prepare NHS ester solution immediately before use in anhydrous solvent. Avoid repeated freeze-thaw cycles. |
| Suboptimal pH: pH is too low (amines protonated) or too high (hydrolysis dominates).[9] | Verify the reaction buffer pH is within the optimal range of 7.2-8.5.[9] | |
| Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine).[9] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate). | |
| Low Protein Concentration: Hydrolysis outcompetes the conjugation reaction.[4] | If possible, increase the concentration of the protein.[9] | |
| Protein Aggregation/Precipitation | High Degree of Labeling: Excessive modification alters protein properties. | Optimize the molar ratio of NHS ester to protein by performing a titration. |
| Hydrophobic Label: Conjugation of a very hydrophobic molecule decreases the solubility of the protein. | Consider using a PEGylated version of the NHS ester to increase hydrophilicity.[4] | |
| Solvent Effects: High concentration of organic solvent (DMSO/DMF) denatures the protein. | Keep the final concentration of the organic solvent in the reaction mixture below 10%.[10] | |
| Inconsistent Results | Inaccurate Protein Concentration: Incorrect starting amount of protein. | Accurately determine the protein concentration before starting the labeling reaction.[10] |
| Variable NHS Ester Reactivity: Reagent has degraded due to improper storage. | Store NHS esters in a desiccated environment at -20°C to -80°C.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4] |
Conclusion
N-hydroxysuccinimide esters remain an indispensable tool in the bioconjugation toolbox.[1] Their reliable and selective chemistry, combined with their versatility, has been pivotal in advancing research, diagnostics, and therapeutics.[1] A thorough understanding of the underlying chemical principles, the influence of reaction conditions, and the potential for side reactions is paramount for their successful and reproducible implementation. As the frontiers of life sciences continue to expand, the enduring utility of NHS esters ensures they will continue to be a vital component in the creation of novel and impactful bioconjugates.
References
- 1. Does chemical cross-linking with NHS esters reflect the chemical equilibrium of protein-protein noncovalent interactions in solution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioconjugation - Wikipedia [en.wikipedia.org]
- 13. Deciphering molecular interactions by proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of Biotin-PEG6-NHS Ester
For researchers, scientists, and professionals in drug development, the integrity and reactivity of bioconjugation reagents are paramount to ensure reproducible and reliable results. Biotin-PEG6-NHS ester is a widely utilized reagent for the biotinylation of proteins and other biomolecules. This guide provides a comprehensive overview of the critical factors influencing its storage and stability, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Concepts: Understanding the Chemistry of this compound
This compound is a heterobifunctional crosslinker. It comprises three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines on target molecules. The stability of the NHS ester is the most critical factor governing the reagent's reactivity and shelf-life.
Storage and Handling Recommendations
Proper storage and handling are crucial to prevent the degradation of this compound, primarily through hydrolysis of the moisture-sensitive NHS ester.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid | Dry, dark, under inert gas (e.g., Argon, Nitrogen) | -20°C or -80°C | Long-term (months to years) | Minimize exposure to moisture and light. Use of a desiccant is highly recommended.[1] |
| 4°C | Short-term (days to weeks) | Suitable for unopened vials. Once opened, long-term storage at this temperature is not advised. | ||
| Solution | Anhydrous DMSO or DMF | -20°C or -80°C | Short-term (days to weeks) | Prepare fresh and use immediately if possible. Aliquot to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous to prevent hydrolysis. |
Handling Best Practices:
-
Equilibration: Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[1]
-
Inert Atmosphere: For long-term storage after opening, flushing the vial with an inert gas like argon or nitrogen is recommended.
-
Aliquoting: For solutions, creating single-use aliquots is the best practice to maintain the integrity of the stock.
Stability Profile: The Critical Role of pH
The primary degradation pathway for this compound in aqueous environments is the hydrolysis of the NHS ester, a reaction that is highly dependent on pH. The rate of hydrolysis significantly increases with rising pH.
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[2] |
| 7.0 | Room Temperature | ~7 hours[3] |
| 8.0 | Room Temperature | ~1 hour[4] |
| 8.5 | Room Temperature | ~125 - 180 minutes¹ |
| 8.6 | 4 | 10 minutes[2][5] |
| 9.0 | Room Temperature | Minutes[3] |
¹Data from a study on porphyrin-NHS esters, which serves as a comparable model for NHS ester hydrolysis kinetics.[6]
This data underscores the critical need to control pH during bioconjugation reactions to balance the rate of amine reaction with the competing hydrolysis reaction.
Experimental Protocols
Protocol for Assessing the Reactivity of this compound
This protocol provides a method to qualitatively assess the activity of the NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[3][7]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a 1 mg/mL solution of this compound in the amine-free buffer.
-
Measure the initial absorbance of the solution at 260 nm (A_initial).
-
To 1 mL of the solution, add 50 µL of 0.5 N NaOH.
-
Immediately mix and measure the absorbance at 260 nm within one minute (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed by the base, releasing NHS which absorbs at 260 nm.
General Protocol for Protein Biotinylation
This protocol outlines a typical workflow for the biotinylation of a protein using this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical structure, the hydrolysis pathway, and the experimental workflows.
Caption: Structure of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Application of Biotin-PEG6-NHS Ester in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. The modular nature of PROTACs, consisting of a target-protein ligand, an E3 ubiquitin ligase ligand, and a connecting linker, allows for a high degree of chemical versatility. This guide delves into the specific role and application of Biotin-PEG6-NHS ester as a versatile tool in the development and elucidation of PROTAC biology. While not typically incorporated into final therapeutic candidates, its unique properties are invaluable for preclinical assessment, target validation, and understanding the mechanism of action.
Core Concepts: The Role of this compound in the PROTAC Modality
This compound is a heterobifunctional linker that incorporates three key functional components:
-
Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling robust and specific capture for downstream applications.
-
Polyethylene Glycol (PEG) Linker (6-unit): A flexible, hydrophilic spacer that enhances solubility and can influence the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).
-
N-hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues) on proteins or ligands.
In the context of PROTAC development, this compound is primarily employed as a chemical probe to facilitate:
-
Target Identification and Validation: Biotinylated PROTACs can be used in pull-down assays coupled with mass spectrometry to identify the protein targets of a novel ligand.[1][2]
-
In Vitro Assay Development: The biotin tag allows for immobilization of the PROTAC on streptavidin-coated surfaces for biophysical assays, such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), to study ternary complex formation.
-
Mechanism of Action Studies: Biotinylated PROTACs can be used to isolate and study the composition of the protein complexes formed within the cell.
Quantitative Data in PROTAC Development
The following tables present representative quantitative data for well-characterized PROTACs, such as those targeting BRD4. It is important to note that these values are illustrative and the performance of a specific PROTAC is highly dependent on the target protein, E3 ligase, and the nature of the linker.
| PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | VHL | ~10 | >90 | HeLa | [3] |
| ARV-771 | BRD4 | VHL | <5 | >95 | 22Rv1 | [4] |
| dBET1 | BRD4 | CRBN | ~50 | >80 | AML | [4][5] |
| Compound 6b | BRD4 | CRBN | <100 | ~90 | HCC1806 | [3][6] |
Table 1: Representative Degradation Efficacy of BRD4-targeting PROTACs. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein, while Dmax is the maximal level of protein degradation achieved.
| PROTAC Example | Target Protein | E3 Ligase | Binary Affinity (Target, KD, nM) | Binary Affinity (E3 Ligase, KD, nM) | Ternary Complex Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | 4 | 66 | 15-26 | [7] |
| BRD-5110 | PPM1D | CRBN | 1 | ~3000 | N/A | [7] |
Table 2: Representative Biophysical Parameters for Ternary Complex Formation. KD is the dissociation constant, a measure of binding affinity. Cooperativity (α) indicates the extent to which the binding of one protein enhances the binding of the other to the PROTAC.
Experimental Protocols
This section provides detailed methodologies for key experiments in PROTAC development.
Synthesis of a Biotinylated PROTAC using this compound
This protocol describes a general approach for conjugating a target protein ligand containing a primary amine to this compound.
Materials:
-
Target protein ligand with a primary amine.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Reverse-phase HPLC for purification.
-
Mass spectrometer and NMR for characterization.
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add the this compound solution dropwise to the ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final biotinylated PROTAC by mass spectrometry and NMR.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[8][9]
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
DMSO (vehicle control).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[10][11][12]
In-Cell Ubiquitination Assay
This protocol is to determine if the PROTAC induces ubiquitination of the target protein.[6][13]
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619).
-
Antibody for immunoprecipitation of the target protein.
-
Protein A/G magnetic beads.
-
Anti-ubiquitin antibody.
-
Western blot reagents as described above.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
Cell Lysis: Lyse the cells with a lysis buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the protein from the beads and perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate key concepts in PROTAC development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Simplified signaling pathway of BRD4 and its inhibition by a PROTAC.
Caption: A general workflow for the development of PROTACs.
Conclusion
This compound serves as a powerful and versatile tool in the PROTAC developer's arsenal. While its incorporation into a final drug product is unlikely due to the potential for immunogenicity and off-target binding of the biotin moiety, its utility in the early stages of research and development is undeniable. By enabling robust methods for target identification, validation, and mechanistic studies, this and similar biotinylated linkers are instrumental in accelerating the design and optimization of novel protein degraders. The strategic application of such chemical probes is crucial for building a comprehensive understanding of a PROTAC's biological activity and for making informed decisions on the path toward clinical development.
References
- 1. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 三重複合体の形成 [promega.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifesensors.com [lifesensors.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein biotinylation is a powerful and versatile technique used to label proteins with biotin (B1667282), a small vitamin (B7), for a wide range of applications in life sciences research and drug development.[1][2][3] The extraordinarily strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, of approximately 10⁻¹⁵ M) forms the basis for highly sensitive detection and efficient affinity purification of biotinylated proteins.[4][5] This protocol details the use of Biotin-PEG6-NHS ester, an amine-reactive biotinylation reagent, for the covalent labeling of proteins.
The N-hydroxysuccinimide (NHS) ester group of this reagent reacts efficiently with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[6][7] The polyethylene (B3416737) glycol (PEG) spacer arm (PEG6) increases the water solubility of the reagent and reduces steric hindrance, making the biotin moiety more accessible for binding to avidin or streptavidin.[8] This enhanced accessibility is crucial for applications such as affinity purification, immunoassays (e.g., ELISA, Western blotting), immunohistochemistry, immunoprecipitation, cell surface labeling, and flow cytometry.[4][5]
Chemical Reaction
The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester of biotin, resulting in a stable amide linkage and the release of N-hydroxysuccinimide.
Caption: Chemical reaction of protein amine with this compound.
Experimental Protocol
This protocol provides a general guideline for the biotinylation of proteins. Optimal conditions may vary depending on the specific protein and its concentration.
Materials
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette (with appropriate molecular weight cut-off) for purification
Procedure
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[6] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the NHS ester.[6][9] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Biotinylation Reaction:
-
Add the calculated amount of the this compound solution to the protein solution. A molar excess of the biotin reagent is required to drive the reaction. The optimal molar ratio depends on the protein concentration and the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][9]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester.
-
Incubate for 15-30 minutes at room temperature.[10]
-
-
Purification of Biotinylated Protein:
Quantitative Data Summary
The degree of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the protein. The following table provides recommended starting conditions.
| Parameter | Recommendation | Notes |
| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a higher molar excess of the biotin reagent.[6][7] |
| Molar Excess of this compound | 12- to 20-fold molar excess | A 20-fold molar excess for a 2 mg/mL protein solution is a good starting point.[7] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Must be free of primary amines (e.g., Tris, Glycine).[6][10] |
| Reaction Time | 30 - 60 minutes at Room Temperature | or 2 hours on ice.[6][9] |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH ~8.0 | Final concentration of 50-100 mM. |
| Purification Method | Dialysis or Desalting Column | To remove unreacted biotin and byproducts.[6][10] |
Quantification of Biotinylation
Determining the degree of biotinylation (the number of biotin molecules per protein molecule) is important for ensuring reproducibility.[11] Common methods include:
-
HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This colorimetric assay is based on the displacement of HABA from avidin by biotin, leading to a decrease in absorbance at 500 nm.[12]
-
Fluorescence-Based Assays: These assays utilize the enhancement of fluorescence of a streptavidin-fluorophore conjugate upon binding to biotin.[12]
-
Mass Spectrometry: This technique can provide precise information on the extent and sites of biotinylation.[1]
Application Example: Immunoprecipitation Workflow
Biotinylated proteins are widely used for affinity purification and studying protein-protein interactions through techniques like immunoprecipitation.
Caption: Workflow for immunoprecipitation using a biotinylated protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotin Incorporation | Presence of primary amines in the buffer. | Use an amine-free buffer like PBS.[10] |
| Inactive this compound. | Use freshly prepared reagent; avoid moisture.[6][9] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of the biotin reagent to the protein. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Ensure the final concentration of the organic solvent does not exceed 10% of the reaction volume.[6] |
| Protein instability under reaction conditions. | Perform the reaction on ice. | |
| High Background in Downstream Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or using a desalting column. |
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound, 2055045-04-8 | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 11. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Biotin-PEG6-NHS Ester Conjugation to Antibodies for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for highly sensitive detection and purification systems.[1] When antibodies are labeled with biotin, they become powerful tools in immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, immunohistochemistry (IHC), and flow cytometry.[2][3][4]
This application note provides a detailed protocol for the conjugation of Biotin-PEG6-NHS ester to antibodies. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm, in this case, a 6-unit PEG chain, offers several advantages. The hydrophilic PEG spacer increases the solubility of the biotinylated antibody in aqueous media, reduces aggregation, and minimizes steric hindrance, allowing for more efficient binding of streptavidin to the biotin moiety.[5][6][7][8][9] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of the polypeptide chains) on the antibody in a stable amide bond under mild pH conditions.[2][6][10][11][12][13]
These protocols and notes are designed to guide researchers in achieving optimal and reproducible biotinylation of their antibodies for enhanced performance in immunoassays.
Data Presentation
Table 1: Recommended Molar Challenge Ratios of this compound to Antibody
| Antibody Concentration | Recommended Molar Excess of this compound | Expected Degree of Labeling (Biotin/Antibody) | Reference |
| 1-2 mg/mL | 20:1 | 4 - 8 | [13][14][15] |
| 2-10 mg/mL | 10:1 to 20:1 | 4 - 6 | [11][14][15][16][17] |
| > 10 mg/mL | 10:1 to 15:1 | 3 - 5 | [18] |
Note: The optimal molar ratio can vary depending on the specific antibody and its lysine content. It is recommended to perform a pilot experiment with a few different ratios to determine the optimal condition for your specific application.[17][19]
Table 2: Reaction Conditions for Antibody Biotinylation
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester and must be avoided.[11][12][16] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Incubation at room temperature is faster, while 4°C can be used for longer reaction times with sensitive antibodies.[11][16] |
| Reaction Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | Longer incubation times do not necessarily lead to higher incorporation and may increase the risk of antibody degradation.[11][16] |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH ~8.0 | Added to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.[20] |
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with this compound
This protocol is designed for the biotinylation of approximately 1 mg of antibody.
Materials:
-
Purified Antibody (in an amine-free buffer like PBS)[21]
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column: Desalting column (e.g., Sephadex G-25) or spin column with appropriate molecular weight cut-off (e.g., 40 kDa for IgG).[22]
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[16]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11][13][16] For example, dissolve a small, pre-weighed amount of the reagent in the appropriate volume of solvent. Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[16]
-
-
Biotinylation Reaction:
-
Calculate the volume of the 10 mM this compound stock solution required to achieve the desired molar excess (refer to Table 1). For a 20-fold molar excess for 1 mg of a 150 kDa IgG antibody:
-
Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of Biotin reagent = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol
-
Volume of 10 mM Biotin reagent = (1.33 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 13.3 µL
-
-
Add the calculated volume of the this compound stock solution to the antibody solution.
-
Mix gently by pipetting and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11][15][16]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction volume.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is quenched.[20]
-
-
Purification of the Biotinylated Antibody:
-
Determination of Antibody Concentration and Storage:
Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per antibody molecule.[1][22] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[1][14]
Materials:
-
HABA/Avidin pre-mixed solution or individual reagents
-
Biotinylated antibody sample
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Follow the manufacturer's instructions to prepare the HABA/Avidin working solution.
-
Measure Baseline Absorbance:
-
Add the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A₅₀₀). This is the reading for the HABA/Avidin complex.[1]
-
-
Measure Sample Absorbance:
-
Add a known volume of your purified biotinylated antibody solution to the HABA/Avidin solution in the cuvette or well.
-
Mix well and incubate for a few minutes until the reading is stable.
-
Measure the absorbance at 500 nm again. This is the reading after displacement by the biotinylated antibody.[1]
-
-
Calculate the Degree of Biotinylation:
-
The change in absorbance is used to calculate the concentration of biotin in your sample. The specific calculations will depend on the extinction coefficient of the HABA-avidin complex and the molar concentration of the antibody, as provided by the assay kit manufacturer.[1]
-
Visualizations
Caption: Workflow for antibody biotinylation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Biotin Labeled Secondary Antibodies | Thermo Fisher Scientific - CL [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 9. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 2055045-04-8 | BroadPharm [broadpharm.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. dianova.com [dianova.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. punchout.mesoscale.com [punchout.mesoscale.com]
- 20. furthlab.xyz [furthlab.xyz]
- 21. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 22. mesoscale.com [mesoscale.com]
- 23. vectorlabs.com [vectorlabs.com]
- 24. biomedres.us [biomedres.us]
Step-by-step guide for affinity purification with biotinylated proteins
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step guide for the affinity purification of biotinylated proteins. This powerful technique leverages the high-affinity interaction between biotin (B1667282) and streptavidin (or its analogs) to isolate specific proteins and their interaction partners from complex biological mixtures. This method is pivotal in various research areas, including proteomics, drug discovery, and the elucidation of cellular signaling pathways.
Introduction
Affinity purification is a powerful technique used to isolate a specific protein or protein complex from a heterogeneous mixture. When a protein of interest is labeled with biotin (biotinylation), it can be selectively captured by a matrix functionalized with streptavidin or a related protein like avidin (B1170675) or neutravidin. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making this method highly specific and efficient.[1][2][3]
This guide will detail the necessary protocols, from the initial biotinylation of the "bait" protein to the final elution and analysis of the purified "prey" proteins. We will also explore various elution strategies and provide troubleshooting tips to overcome common challenges.
Principle of the Method
The core principle involves a "bait" protein that is covalently tagged with biotin. This biotinylated bait is then introduced into a cell lysate or other complex protein solution containing potential binding partners ("prey"). The entire complex is then captured on a solid support (e.g., agarose (B213101) or magnetic beads) coated with streptavidin. After a series of washes to remove non-specifically bound proteins, the bait-prey complexes are eluted from the support for downstream analysis, such as mass spectrometry or Western blotting.
Experimental Workflow
The general workflow for affinity purification of biotinylated proteins is depicted below.
Figure 1: General experimental workflow for affinity purification of biotinylated proteins.
Detailed Protocols
Biotinylation of the Bait Protein
The first critical step is the efficient and specific biotinylation of your protein of interest. This can be achieved through enzymatic or chemical methods.
-
Enzymatic Biotinylation (e.g., using BirA) : This method offers high specificity. A short peptide tag (like the AviTag) is fused to the target protein, which is then specifically biotinylated by the E. coli biotin ligase, BirA.[2][3]
-
Chemical Biotinylation (e.g., using NHS-biotin) : This involves reacting the protein with a biotinylating reagent that targets specific amino acid residues, such as primary amines on lysine (B10760008) residues.[4]
Protocol: In vivo Biotinylation using BirA
-
Co-transfect mammalian cells with two plasmids: one expressing the bait protein fused to an AviTag, and another expressing the BirA enzyme.
-
Supplement the cell culture medium with 50-100 µM biotin and incubate for 24-48 hours to allow for expression and biotinylation.
-
Harvest the cells and verify biotinylation by Western blot using a streptavidin-HRP conjugate.
Preparation of Cell Lysate
-
Wash the cells expressing the potential prey proteins with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the soluble proteins (prey). Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Binding of Bait and Prey Proteins
-
Combine the biotinylated bait protein (either from a purified stock or a lysate from cells expressing it) with the prey-containing cell lysate.
-
Incubate the mixture for 1-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
Capture of Protein Complexes
-
Prepare the streptavidin-coated beads (e.g., magnetic or agarose beads) by washing them several times with the lysis buffer to remove any preservatives and to equilibrate them.
-
Add the prepared beads to the lysate containing the bait-prey complexes.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait to bind to the streptavidin beads.
Washing
Washing steps are crucial for removing non-specifically bound proteins, thereby reducing background in the final analysis. The stringency of the washes can be adjusted.
-
Pellet the beads (by centrifugation for agarose beads or using a magnetic stand for magnetic beads) and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer. A common starting point is the lysis buffer with a reduced detergent concentration. For higher stringency, the salt concentration can be increased (e.g., up to 1M KCl), or mild non-ionic detergents can be included. For very strong interactions, harsh washing conditions with agents like 8M urea (B33335) can be used.[5]
-
After the final wash, carefully remove all residual wash buffer.
Elution of Protein Complexes
The choice of elution method depends on the downstream application and whether the integrity of the bait-prey interaction needs to be preserved.
a) Harsh/Denaturing Elution: This method is suitable for applications like mass spectrometry where protein function is not required.
-
SDS-PAGE Sample Buffer: Resuspend the beads in 1X Laemmli buffer and boil for 5-10 minutes at 95°C.[6] This will denature the proteins and break the biotin-streptavidin interaction. The eluted proteins are then ready for SDS-PAGE and subsequent analysis.
-
Strong Denaturants: Incubation with 8M guanidine (B92328) HCl at pH 1.5 can also be used for elution, although this is less common for routine applications.[7]
b) Gentle/Non-Denaturing Elution: These methods are preferred when the purified proteins are to be used in functional assays.
-
Competitive Elution with Free Biotin: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) in a suitable buffer.[8] This method can be slow and may result in incomplete elution. The efficiency can sometimes be improved by gentle heating.[6]
-
Cleavable Linkers: Utilize a biotinylating reagent that contains a cleavable linker (e.g., a disulfide bond). Elution is then achieved by adding a reducing agent like DTT or β-mercaptoethanol.
-
Protease Cleavage: Engineer a protease cleavage site (e.g., for TEV or PreScission protease) between the bait protein and the biotin tag. Elution is achieved by incubating the beads with the specific protease.
-
Anti-Biotin Antibody Beads: An alternative to streptavidin is to use anti-biotin antibody-conjugated beads. The binding affinity is lower, allowing for elution with an excess of free biotin under near-neutral conditions or with a mild acid solution.[2][8]
Protocol: Elution with Free Biotin
-
After the final wash, resuspend the beads in an elution buffer containing 4 mg/ml biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5.[8]
-
Incubate at room temperature for 30-60 minutes with gentle agitation.[8]
-
Pellet the beads and collect the supernatant containing the eluted proteins. Repeat the elution step 1-2 more times to maximize recovery.
Quantitative Data Summary
The choice of matrix can significantly impact the binding capacity and recovery. The following table summarizes some key quantitative parameters for different streptavidin-coated beads.
| Matrix Type | Ligand | Binding Capacity | Elution Efficiency (Competitive Biotin) | Reference |
| Streptavidin Mag Sepharose | Streptavidin | 300 µg biotinylated BSA/mL slurry | Not specified | [9] |
| Sera-Mag Streptavidin-Coated | Streptavidin | 2500-5500 pmol biotin/mg | Not specified | [9] |
| Anti-biotin antibody agarose | Anti-biotin antibody | Not specified | 80.2% | [8] |
| Streptavidin Beads (general) | Streptavidin | >10 µg biotinylated BSA/µL resin | 40-60% | [6][10] |
Application in Signaling Pathway Analysis
Affinity purification of biotinylated proteins is a cornerstone technique for mapping protein-protein interaction networks, which are fundamental to cellular signaling. For instance, a biotinylated kinase can be used as bait to pull down its substrates and regulatory partners, thereby elucidating the signaling cascade.
Figure 2: A hypothetical signaling pathway that can be investigated using a biotinylated receptor as bait to identify interacting cytoplasmic proteins.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low yield of purified protein | Inefficient biotinylation of the bait protein. | Verify biotinylation by Western blot with streptavidin-HRP. Optimize biotinylation conditions.[11] |
| Biotin tag is inaccessible. | Relocate the biotin tag to a different terminus or an exposed loop of the bait protein.[11] | |
| Protein complex did not form. | Optimize incubation time and temperature for binding. Ensure lysis buffer is compatible with the interaction. | |
| Harsh wash conditions. | Reduce the stringency of the wash buffers (e.g., lower salt or detergent concentration).[12] | |
| High background of non-specific proteins | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer.[5] |
| Proteins binding to the beads matrix. | Pre-clear the lysate by incubating it with beads that do not have streptavidin before adding it to the streptavidin beads. | |
| Bait protein is not eluted | Biotin-streptavidin interaction is too strong for the chosen elution method. | Use a harsher elution method (e.g., boiling in SDS buffer). For future experiments, consider a cleavable linker or a lower affinity system like anti-biotin antibodies.[7][11] |
| Elution conditions are suboptimal. | For competitive elution, increase the concentration of free biotin or the incubation time.[8] |
By following these detailed protocols and considering the potential challenges, researchers can successfully employ affinity purification of biotinylated proteins to gain valuable insights into protein function and interaction networks.
References
- 1. bioclone.net [bioclone.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. ohsu.edu [ohsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 10. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Optimizing Biotin-PEG6-NHS Ester Labeling Reactions by Calculating Molar Excess
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, antibody, or peptide, is a fundamental technique in biotechnology and drug development. The exceptionally strong and specific interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) is leveraged in a vast array of applications, including immunoassays (ELISA, Western blotting), affinity purification, and cellular imaging.[1]
Biotin-PEG6-NHS ester is a popular biotinylation reagent that features a Biotin moiety, a hydrophilic 6-unit polyethylene (B3416737) glycol (PEG) spacer arm, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[2][3] The PEG spacer enhances the solubility of the labeled molecule in aqueous buffers and reduces steric hindrance, improving the accessibility of the biotin for binding to streptavidin.[4] The NHS ester reacts efficiently with primary amines (-NH₂) present on the N-terminus and lysine (B10760008) side chains of proteins to form stable amide bonds.[5]
The success of a biotinylation reaction hinges on achieving the desired degree of labeling (DOL), which is the average number of biotin molecules conjugated to each protein molecule. An insufficient DOL can lead to low signal or poor purification yield, while excessive labeling can compromise the protein's biological activity or cause aggregation.[6][7] Controlling the DOL is primarily achieved by carefully calculating and optimizing the molar excess of the biotinylation reagent relative to the target molecule. This document provides a detailed guide and protocol for these calculations.
Principle of the Reaction
The biotinylation reaction occurs when the primary amine of a biomolecule performs a nucleophilic attack on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient in amine-free buffers at a pH range of 7.2 to 8.5, where primary amines are sufficiently deprotonated and nucleophilic.[6][8]
Figure 1. Reaction of this compound with a protein's primary amine.
Calculating Molar Excess
The molar excess is the ratio of the moles of the biotinylation reagent to the moles of the target protein. Several factors influence the required molar excess, including protein concentration, the number of available primary amines, and the desired DOL. Dilute protein solutions generally require a higher molar excess to achieve the same degree of labeling as more concentrated solutions.[9][10]
Step 1: Calculate Moles of Protein
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
Step 2: Calculate Moles of this compound
Moles of Biotin Reagent = Moles of Protein × Desired Molar Excess
Step 3: Calculate Mass of this compound
Mass of Biotin Reagent (g) = Moles of Biotin Reagent × Molecular Weight of Biotin Reagent ( g/mol )
Note: The molecular weight of this compound is approximately 676.8 g/mol .[3]
Recommended Molar Excess Ratios
The optimal molar excess is empirical and may require optimization for each specific application. The following table provides recommended starting ranges for common biomolecules.
| Target Biomolecule | Protein Conc. | Desired Degree of Labeling (DOL) | Recommended Molar Excess (Biotin:Protein) | Expected DOL |
| Antibody (e.g., IgG) | 2 mg/mL | Medium | 20:1 to 50:1 | 4 - 8 |
| Antibody (e.g., IgG) | 10 mg/mL | Medium | 10:1 to 20:1 | 4 - 8 |
| Enzymes / Other Proteins | 1-10 mg/mL | Low (Activity-sensitive) | 2:1 to 10:1 | 1 - 3 |
| Enzymes / Other Proteins | 1-10 mg/mL | High | 20:1 to 100:1 | > 5 |
| Peptides | 1-5 mg/mL | Single Label | 1.5:1 to 5:1 | ~1 |
Table 1: Recommended starting molar excess ratios for biotinylation. These values are starting points and may require optimization. A 20-fold molar excess for an antibody at 1-10 mg/mL typically results in 4-6 biotin molecules per antibody.[11][12][13]
Experimental Protocol: Biotinylation of an Antibody
This protocol details a typical procedure for labeling an antibody (e.g., IgG, MW ~150,000 g/mol ) with this compound.
Workflow Diagram
Figure 2. Experimental workflow for protein biotinylation.
A. Materials Required
-
This compound: Stored at -20°C with desiccant.[2]
-
Target Protein (Antibody): In a suitable buffer.
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5.[6] Crucially, avoid buffers containing primary amines like Tris or glycine. [1][8]
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[5]
-
Quenching Buffer: 1M Tris-HCl or 1M Glycine, pH ~8.0.
-
Purification System: Desalting columns (e.g., G-25) or dialysis cassettes.[6]
B. Reagent Preparation
-
Antibody Solution: Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[11]
-
Biotin Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not store the stock solution.[5][11]
C. Labeling Procedure
-
Calculation: Based on the desired molar excess (e.g., 20-fold), calculate the volume of the 10 mM Biotin Stock Solution needed for your amount of antibody.
-
Example for 1 mL of 2 mg/mL IgG (MW 150,000):
-
Moles IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Moles Biotin = 1.33 x 10⁻⁸ mol × 20 = 2.66 x 10⁻⁷ mol
-
Volume of 10 mM Biotin Stock = (2.66 x 10⁻⁷ mol) / (0.010 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL
-
-
-
Reaction: Add the calculated volume of the Biotin Stock Solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein precipitation.[6]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[9][11]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1M Tris per 1 mL of reaction). Incubate for an additional 15-30 minutes at room temperature.[1][6]
D. Purification
It is critical to remove unreacted biotin to prevent interference in downstream applications.[14] Use a desalting column or dialysis to separate the larger biotinylated antibody from the small-molecule biotin reagent and byproducts.
Characterization: Determining the Degree of Labeling
The degree of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric method is based on the displacement of the HABA dye from the HABA-avidin complex by biotin, which causes a decrease in absorbance at 500 nm.[14][15]
-
Measure the absorbance of a HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).
-
Add the purified biotinylated protein sample and mix.
-
Measure the absorbance again after it stabilizes (A₅₀₀ HABA/Avidin/Biotin).
-
The change in absorbance (ΔA₅₀₀) is proportional to the amount of biotin in the sample. The DOL can be calculated using Beer's Law, with an extinction coefficient for the HABA/Avidin complex of 34,000 M⁻¹cm⁻¹.[14][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Hydrolyzed NHS Ester: Reagent was exposed to moisture.[8] 2. Competing Amines: Reaction buffer contained Tris, glycine, etc.[1] 3. Insufficient Molar Excess: Ratio of biotin to protein was too low.[6] | 1. Use a fresh vial of this compound. Always allow it to warm to room temperature before opening.[11] 2. Perform buffer exchange into an appropriate amine-free buffer like PBS.[11] 3. Increase the molar excess of the biotin reagent in subsequent reactions.[9] |
| Protein Precipitation | 1. High Organic Solvent Conc.: Too much DMSO/DMF was added. 2. Over-labeling: High DOL altered protein solubility. | 1. Keep the volume of the biotin stock solution below 10% of the total reaction volume. 2. Reduce the molar excess of the biotin reagent to achieve a lower DOL. Perform the reaction at 4°C.[6] |
| Loss of Protein Activity | Labeling of Critical Residues: Biotinylation occurred at or near the protein's active site or binding interface. | Reduce the molar excess to lower the DOL. Consider alternative labeling chemistries that target different functional groups (e.g., maleimides for sulfhydryls).[6] |
| High Background Signal | Incomplete Removal of Free Biotin: Purification step was insufficient. | Ensure thorough purification using dialysis or a desalting column. Run a second purification step if necessary.[6] |
Table 2: Common issues and troubleshooting strategies for biotinylation reactions.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 2055045-04-8 | BroadPharm [broadpharm.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. apexbt.com [apexbt.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
Optimizing Biotin-PEG6-NHS Ester Conjugation: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in bioconjugation, achieving optimal and consistent results is paramount. This application note provides a comprehensive guide to the reaction conditions for Biotin-PEG6-NHS ester, a widely used reagent for labeling proteins, peptides, and other biomolecules with biotin (B1667282). Understanding and controlling key reaction parameters is crucial for maximizing conjugation efficiency while minimizing side reactions.
Principles of this compound Conjugation
This compound is a chemical modification reagent that facilitates the covalent attachment of a biotin molecule to primary amines (-NH₂) present on target biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins and peptides. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms a stable amide bond with primary amines under specific conditions. The polyethylene (B3416737) glycol (PEG) spacer arm (PEG6) enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and reduces steric hindrance, improving the accessibility of the biotin moiety for subsequent detection with avidin (B1170675) or streptavidin-based systems.
The primary reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide. However, a competing reaction, the hydrolysis of the NHS ester, can occur in aqueous solutions, rendering the reagent inactive. The efficiency of the conjugation is therefore a balance between these two competing reactions, which is heavily influenced by the reaction conditions.
Key Reaction Parameters for Optimal Conjugation
Successful biotinylation with this compound hinges on the careful control of several experimental parameters. The following sections detail the optimal conditions for achieving high conjugation efficiency.
pH
The pH of the reaction buffer is the most critical factor influencing the outcome of the conjugation. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often considered optimal for many applications.[1][2] At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the desired reaction.[1] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of active reagent available for conjugation.[1][3]
Temperature
NHS ester conjugations are typically performed at room temperature (20-25°C) or at 4°C.[2] Reactions at room temperature are generally faster, often completing within 30-60 minutes.[4][5][6] Performing the reaction at 4°C (e.g., on ice) can be beneficial for sensitive proteins and can help to minimize hydrolysis of the NHS ester, although it will require a longer reaction time, typically 2 hours to overnight.[4][5][7]
Buffer Composition
The choice of buffer is crucial to avoid unwanted side reactions. Buffers containing primary amines, such as Tris and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[2] Suitable non-amine-containing buffers include phosphate-buffered saline (PBS), bicarbonate/carbonate buffer, borate (B1201080) buffer, and HEPES.[2]
Reaction Time
The optimal reaction time is a balance between allowing the conjugation reaction to proceed to completion and minimizing the hydrolysis of the NHS ester. Typical reaction times range from 30 minutes to 4 hours at room temperature.[2] For reactions carried out at 4°C, the incubation time is generally extended to 2 hours or even overnight.[4][5][7]
Molar Excess of this compound
The molar ratio of this compound to the target molecule is a key parameter to control the degree of labeling. A molar excess of the biotin reagent is required to drive the reaction to completion. The optimal molar excess depends on the concentration of the target molecule and the desired level of biotin incorporation. For more dilute protein solutions, a greater molar excess of the biotin reagent is needed to achieve the same degree of labeling.[4][6][8]
Quantitative Data Summary
The following tables provide a summary of key quantitative data to guide the optimization of your biotinylation experiments.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[3] |
| 7.0 | Ambient | ~7 hours[9] |
| 8.0 | 4 | ~1 hour[10] |
| 8.5 | Room Temperature | ~10 minutes[10] |
| 8.6 | 4 | 10 minutes[3] |
| 9.0 | Ambient | a few minutes[11] |
Table 2: Recommended Molar Excess of this compound for Different Applications
| Target Molecule | Concentration | Recommended Molar Excess | Expected Degree of Labeling (Biotin:Molecule) |
| Antibody (IgG) | 1-2 mg/mL | 20-50 fold[12] | 4-8[12] |
| Antibody (IgG) | 5-10 mg/mL | 10-20 fold[12] | 3-6[12] |
| Antibody (IgG) | 1-10 mg/mL | 20-fold[8] | 4-6[8] |
| Peptides | - | 2 to 20-fold (per amine)[13] | Varies |
| General Protein | 2 mg/mL | ≥ 20-fold[4][7][14] | 3-5 |
| General Protein | 10 mg/mL | ≥ 12-fold[4][7][14] | 3-5 |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for the biotinylation of a protein using this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0, with 150 mM NaCl (amine-free)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer by dialysis or using a desalting column.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess. Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove the excess, unreacted biotin reagent and by-products by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Biotinylation of Peptides
This protocol outlines a general procedure for labeling peptides with this compound.
Materials:
-
Peptide of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 5% hydroxylamine
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO.
-
Biotinylation Reaction: Add the this compound stock solution to the peptide solution to achieve a 2- to 20-fold molar excess per amine group. Incubate the reaction for 1-2 hours at room temperature.
-
Quench Reaction: Add the Quenching Solution to stop the reaction.
-
Purification: Purify the biotinylated peptide using a suitable method, such as reverse-phase HPLC, to remove unreacted biotin reagent and by-products.
Mandatory Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: this compound reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. broadpharm.com [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Biotin-PEG6-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-NHS ester is a versatile biotinylation reagent increasingly utilized in flow cytometry for the sensitive and specific labeling of cells and proteins. This molecule consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and its analogs, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[1][2] The PEG6 linker enhances the aqueous solubility of the reagent, reduces steric hindrance for subsequent detection with streptavidin conjugates, and minimizes non-specific interactions, making it an ideal tool for various flow cytometry applications.[3][4]
The NHS ester reacts efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues and the N-termini of proteins) at a physiological to slightly alkaline pH (7-9) to form stable amide bonds.[5][6][7] This reaction allows for the covalent labeling of cell surface proteins for immunophenotyping, as well as intracellular targets following fixation and permeabilization.
Key Advantages of this compound in Flow Cytometry
| Feature | Advantage in Flow Cytometry | Reference |
| PEG6 Spacer Arm | - Improved Solubility: Enhances solubility in aqueous buffers, facilitating easier handling and consistent labeling.[2][3][5] - Reduced Steric Hindrance: The flexible PEG linker provides optimal distance between the biotin and the target molecule, allowing for efficient binding of bulky streptavidin-fluorophore conjugates.[1][2] - Minimized Non-Specific Binding: The hydrophilic nature of PEG reduces non-specific hydrophobic interactions with cell surfaces and other proteins, leading to lower background signal.[4] | [1][2][3][4][5] |
| NHS Ester Chemistry | - Amine-Reactive: Efficiently and covalently labels primary amines on proteins, providing stable and long-lasting signals.[6][7] - Specific Labeling Conditions: The reaction is most efficient at a pH range of 7-9, allowing for controlled labeling under physiological conditions.[5][6] | [5][6][7] |
| Biotin-Streptavidin System | - Signal Amplification: Multiple biotin molecules can be conjugated to a single target, and each biotin can be bound by a streptavidin-fluorophore conjugate, leading to significant signal amplification. This is particularly useful for detecting low-abundance antigens.[8][9] - High Affinity and Specificity: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, ensuring a stable and specific signal.[8] - Multiplexing Flexibility: A single biotinylated primary antibody or molecule can be detected with a variety of streptavidin conjugates linked to different fluorophores, providing flexibility in multicolor panel design.[8] | [8][9] |
Experimental Protocols
A. Cell Surface Staining Protocol
This protocol outlines the steps for labeling cell surface proteins on suspended cells for flow cytometry analysis.
Materials:
-
Cells of interest in suspension
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Quenching Buffer: PBS with 100 mM glycine
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorophore-conjugated Streptavidin
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Biotinylation Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7] The NHS ester is moisture-sensitive, so it's crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[7][12]
-
Dilute the stock solution to the desired final concentration (typically 0.1-1 mM) in ice-cold PBS (pH 8.0). The optimal concentration should be determined empirically.
-
-
Biotinylation Reaction:
-
Quenching:
-
Staining with Streptavidin:
-
Resuspend the biotinylated cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorophore-conjugated streptavidin at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis on a flow cytometer.
-
B. Intracellular Staining Protocol
This protocol is adapted for labeling intracellular targets using this compound. This method is suitable for labeling proteins within fixed and permeabilized cells.
Materials:
-
Cells of interest in suspension
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Quenching Buffer: PBS with 100 mM glycine
-
Flow Cytometry Staining Buffer
-
Fluorophore-conjugated Streptavidin
-
FACS tubes
Procedure:
-
Cell Preparation and Fixation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.[13]
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Biotinylation Reaction:
-
Resuspend the fixed and permeabilized cells in amine-free PBS (pH 8.0) at a concentration of 1-10 x 10^6 cells/mL.
-
Prepare the this compound solution as described in the cell surface staining protocol.
-
Add the diluted biotinylation reagent to the cell suspension and incubate for 30-60 minutes at room temperature.
-
-
Quenching:
-
Wash the cells three times with Quenching Buffer to stop the reaction.
-
-
Staining with Streptavidin:
-
Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorophore-conjugated streptavidin and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells for analysis on a flow cytometer.
-
Visualizations
Caption: Workflow for cell surface protein labeling using this compound.
Caption: Workflow for intracellular protein labeling using this compound.
Caption: Reaction of this compound with a primary amine on a protein.
Troubleshooting
| Issue | Possible Cause | Recommended Solution | Reference |
| Weak or No Signal | - Inactive Reagent: The NHS ester has been hydrolyzed due to moisture. - Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine) that compete with the labeling reaction. - Insufficient Reagent: The concentration of the biotinylation reagent is too low. - Low Antigen Expression: The target protein is expressed at low levels. | - Store the reagent properly at -20°C with a desiccant and allow it to warm to room temperature before opening. Prepare solutions immediately before use.[7][12] - Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer at pH 7.2-8.5.[7][12] - Titrate the concentration of this compound to determine the optimal amount. - The biotin-streptavidin system provides signal amplification, which is beneficial in this case. Ensure optimal labeling conditions.[8] | [7][8][12] |
| High Background/Non-specific Staining | - Excess Reagent: Unreacted biotinylation reagent was not sufficiently removed. - Endogenous Biotin: For intracellular staining, streptavidin may bind to endogenous biotin in the mitochondria. - Non-specific Binding of Streptavidin: Streptavidin conjugate may bind non-specifically to cells. | - Ensure thorough washing with Quenching Buffer after the biotinylation step.[10] - Block endogenous biotin by pre-incubating the permeabilized cells with unconjugated streptavidin, followed by a wash, and then incubation with free biotin before adding the biotinylated antibody/reagent.[15] - Include an Fc receptor block in your staining protocol. Ensure the streptavidin conjugate is used at its optimal titrated concentration.[16] | [10][15][16] |
| Poor Cell Viability (for live cell staining) | - High Reagent Concentration: Excessive concentration of the biotinylation reagent may be toxic to cells. - Prolonged Incubation: Extended incubation times can stress the cells. | - Perform a titration to find the lowest effective concentration of the biotinylation reagent. - Optimize the incubation time; 30 minutes is typically sufficient.[10] | [10] |
References
- 1. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 2. nanocs.net [nanocs.net]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. This compound, 2055045-04-8 | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Intracellular Staining Flow Cytometry Protocol Using Detergents | Bio-Techne [bio-techne.com]
- 15. sanguinebio.com [sanguinebio.com]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Immobilization of Biotinylated Molecules on Streptavidin-Coated Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
The exceptionally high affinity and specificity of the interaction between biotin (B1667282) (Vitamin B7) and streptavidin, a tetrameric protein from Streptomyces avidinii, have established it as a cornerstone of modern biotechnology.[1][2][3] This non-covalent bond is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it essentially irreversible under most experimental conditions.[2][4] The robustness of this interaction, which withstands extremes of pH, temperature, and denaturing agents, makes it an ideal tool for the stable immobilization of biotinylated molecules onto streptavidin-coated surfaces.[1][2][5]
These application notes provide detailed protocols and supporting data for the successful immobilization of a wide range of biotinylated molecules, including proteins, peptides, nucleic acids, and small molecules, onto various streptavidin-coated supports. The information herein is intended to guide researchers in designing and executing experiments for applications such as immunoassays, biosensors, affinity purification, and cell-based assays.
Principle of Immobilization
The immobilization process relies on the straightforward yet powerful principle of the biotin-streptavidin interaction. Streptavidin, with its four biotin-binding sites, is first coated onto a solid support, such as microplates, beads, or biosensor chips.[6][7] Subsequently, a solution containing the biotinylated molecule of interest is introduced. The biotin moiety on the molecule then specifically and strongly binds to the streptavidin on the surface, resulting in a stable and oriented immobilization of the molecule.[8] This "sandwich" format allows for precise control over the immobilization process and often preserves the biological activity of the immobilized molecule.[9]
Caption: Workflow for the immobilization of biotinylated molecules.
Quantitative Data
The efficiency and capacity of immobilization can vary depending on the surface type, the biotinylation method, and the specific molecules involved. The following tables summarize key quantitative data related to the biotin-streptavidin interaction and surface binding capacities.
Table 1: Kinetic and Thermodynamic Parameters of the Biotin-Streptavidin Interaction
| Parameter | Value | Conditions | Reference |
| Association Rate Constant (k_on) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Solution-phase, various methods | [10][11] |
| Dissociation Rate Constant (k_off) | ~3.10 x 10⁻⁵ s⁻¹ | Surface-bound, silicon nanowire FET | [12] |
| Dissociation Constant (K_d) | ~10⁻¹⁴ - 10⁻¹⁵ M | Various | [2][4] |
| Activation Energy of Association | 6 - 15 kcal/mol | Solution-phase, stopped-flow | [11] |
Table 2: Binding Capacities of Various Streptavidin-Coated Surfaces
| Surface Type | Binding Capacity | Units | Reference |
| Streptavidin-Coated Microplate Wells | ~5-6 | pmol d-biotin/tube | [13] |
| Streptavidin-Coated PCR Tubes | ~5-6 | pmol d-biotin/tube | [13] |
| Streptavidin-Coated Magnetic Beads | 1.8 | nmol free biotin/mg | [2] |
| Streptavidin-Coated Magnetic Beads | 0.150 | nmol biotinylated oligonucleotide/mg | [2] |
| Streptavidin-Coated Magnetic Beads | 10 | pmol biotinylated dsDNA/mg | [2] |
Experimental Protocols
Protocol 1: Biotinylation of Proteins
This protocol describes a general method for the chemical biotinylation of proteins using an NHS-ester-activated biotin reagent, which targets primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus.[14]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester-activated biotin reagent (e.g., NHS-PEG4-Biotin)
-
Amine-free buffer (e.g., PBS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange and removal of excess biotin[15]
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester-activated biotin reagent in an anhydrous organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).
-
Biotinylation Reaction: Add a calculated amount of the biotin reagent stock solution to the protein solution. A molar coupling ratio of biotin to protein between 1:1 and 5:1 is recommended as a starting point.[16]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and reaction byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[15]
-
Verification of Biotinylation: The extent of biotinylation can be assessed using methods such as the HABA assay or a streptavidin gel-shift assay.[1]
Caption: Experimental workflow for protein biotinylation.
Protocol 2: Immobilization of Biotinylated Molecules on Streptavidin-Coated Microplates
This protocol is suitable for applications such as ELISA.[17][18]
Materials:
-
Streptavidin-coated 96-well microplate
-
Biotinylated molecule (e.g., antibody, antigen)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Washing: Wash the streptavidin-coated wells twice with 300 µL of Wash Buffer per well to remove any preservatives.[18]
-
Immobilization: Dilute the biotinylated molecule to the desired concentration (e.g., 0.1-10 µg/mL) in a suitable buffer (e.g., PBS). Add 100-200 µL of the diluted biotinylated molecule solution to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, or overnight at 4°C, to allow for binding.[18] Gentle agitation on a plate shaker can enhance binding efficiency.
-
Washing: Discard the immobilization solution and wash the wells three to five times with 300 µL of Wash Buffer per well to remove any unbound biotinylated molecules.[18]
-
Blocking (Optional but Recommended): To prevent non-specific binding of subsequent reagents, add 200-300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Final Wash: Wash the wells three times with Wash Buffer. The plate is now ready for the subsequent steps of your assay.
Caption: Protocol for immobilization on streptavidin-coated plates.
Protocol 3: Immobilization on Streptavidin Biosensors for Bio-Layer Interferometry (BLI)
This protocol outlines the immobilization of a biotinylated ligand onto streptavidin biosensors for kinetic analysis.[15]
Materials:
-
BLI system (e.g., Octet®)
-
Streptavidin (SA) biosensors
-
Biotinylated ligand
-
Immobilization buffer (e.g., PBS, pH 7.4)
-
Analyte of interest
Procedure:
-
Biosensor Hydration: Hydrate the streptavidin biosensors in the immobilization buffer for at least 10 minutes.
-
Baseline: Place the hydrated biosensors in the BLI instrument and establish a stable baseline in the immobilization buffer for 60-120 seconds.
-
Ligand Immobilization: Move the biosensors to wells containing the biotinylated ligand at a specific concentration (e.g., 1-20 µg/mL). The association of the ligand to the biosensor is monitored in real-time. The desired level of immobilization can be achieved by adjusting the concentration and incubation time.[15]
-
Washing: Move the biosensors back to wells containing immobilization buffer to wash away any unbound ligand and establish a stable baseline post-immobilization.
-
Association: Move the ligand-coated biosensors to wells containing the analyte at various concentrations to monitor the association phase.
-
Dissociation: Move the biosensors to wells containing only the immobilization buffer to monitor the dissociation of the analyte from the immobilized ligand.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate kinetic models to determine association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).
Caption: Workflow for BLI using streptavidin biosensors.
Applications
The immobilization of biotinylated molecules on streptavidin-coated surfaces is a versatile technique with a broad range of applications in research and drug development.
-
Immunoassays: In formats like ELISA and Western blotting, biotinylated detection antibodies are used in conjunction with streptavidin-enzyme conjugates to amplify the signal, thereby increasing the sensitivity of the assay.[14][17]
-
Biosensors: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) extensively use streptavidin-coated sensor chips to capture biotinylated ligands for studying protein-protein interactions, protein-small molecule interactions, and determining kinetic parameters.[17]
-
Affinity Purification: Streptavidin-coated beads are widely used for the efficient capture and purification of biotinylated proteins, nucleic acids, and other molecules from complex mixtures like cell lysates.[14][19]
-
Cell and Tissue Labeling: The high affinity of the interaction is utilized in flow cytometry and immunohistochemistry, where biotinylated antibodies are followed by fluorescently labeled streptavidin for cell sorting and visualization of proteins in tissues.[17]
-
Nucleic Acid Analysis: Immobilization of biotinylated DNA or RNA probes on surfaces is a key step in various nucleic acid-based assays, including DNA microarrays and pull-down assays.[5]
Troubleshooting and Considerations
-
Non-Specific Binding: To minimize non-specific binding, it is crucial to use a blocking agent (e.g., BSA, casein) after the immobilization of the biotinylated molecule.[6][8] The use of buffers containing a mild detergent like Tween-20 during washing steps is also recommended.
-
Biotinylation Ratio: The degree of biotinylation can affect the function of the molecule. Over-biotinylation may lead to steric hindrance or inactivation. It is advisable to optimize the molar coupling ratio of biotin to the molecule.[16] Using biotinylation reagents with longer spacer arms can also improve the accessibility of the biotin for binding to streptavidin.[1]
-
Surface Capacity: Be mindful of the binding capacity of the streptavidin-coated surface to avoid overloading, which can lead to steric hindrance and reduced activity of the immobilized molecules.
-
Stability: Streptavidin-coated surfaces are generally stable, but proper storage (typically at 4°C with a desiccant) is important to maintain their binding capacity over time.[18] The biotin-streptavidin complex itself is extremely stable.[5]
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biomat.it [biomat.it]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomat.it [biomat.it]
- 14. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 15. sartorius.com [sartorius.com]
- 16. sartorius.com [sartorius.com]
- 17. benchchem.com [benchchem.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. nacalai.com [nacalai.com]
Application Notes and Protocols for Biotin-PEG6-NHS Ester in Crosslinking Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-NHS ester is a versatile crosslinking reagent widely utilized in the study of protein-protein interactions. This reagent features a biotin (B1667282) moiety for high-affinity purification and detection, a six-unit polyethylene (B3416737) glycol (PEG) spacer arm to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines.[1][2] The NHS ester reacts specifically and efficiently with the primary amino groups (-NH2) of lysine (B10760008) residues and the N-termini of proteins at a pH range of 7-9, forming stable amide bonds.[1][2][3] This covalent modification allows for the "capturing" of transient or weak protein interactions, making them amenable to subsequent analysis.
The hydrophilic PEG6 spacer arm increases the solubility of the reagent and the resulting biotinylated protein complexes in aqueous buffers.[1][2] This property is particularly advantageous when working with proteins that are prone to aggregation. The length of the spacer arm also minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin (B1170675) or streptavidin resins during affinity purification.
This document provides detailed protocols for utilizing this compound to crosslink interacting proteins for subsequent enrichment and analysis, along with troubleshooting guidance and representative data.
Chemical Properties and Reaction Mechanism
This compound is an amine-reactive biotinylation reagent. The reaction proceeds through the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Data Presentation
The efficiency of protein biotinylation with this compound is dependent on several factors, including the molar ratio of the reagent to the protein, the protein concentration, and the reaction conditions. The following table summarizes representative quantitative data for the biotinylation of a model protein (e.g., Bovine Serum Albumin, BSA).
| Molar Excess of this compound to Protein | Protein Concentration (mg/mL) | Reaction Time (minutes) | Reaction Temperature (°C) | Degree of Biotinylation (moles of biotin per mole of protein) |
| 10:1 | 2 | 30 | 25 | 2-4 |
| 20:1 | 2 | 30 | 25 | 4-6 |
| 50:1 | 2 | 30 | 25 | 8-12 |
| 20:1 | 1 | 30 | 25 | 3-5 |
| 20:1 | 5 | 30 | 25 | 5-8 |
| 20:1 | 2 | 60 | 25 | 5-7 |
| 20:1 | 2 | 120 | 4 | 4-6 |
Note: The degree of biotinylation was determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4] Results are illustrative and may vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Interacting Proteins
This protocol describes the crosslinking of two purified interacting proteins in solution.
Materials:
-
This compound (store at -20°C with desiccant)[4]
-
Interacting proteins of interest
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer (e.g., HEPES, Borate)[4][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine[3]
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Dialysis cassette or desalting column
-
Streptavidin or Avidin-agarose beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: e.g., 0.1 M glycine-HCl, pH 2.8, or SDS-PAGE sample buffer
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4] Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[4]
-
-
Crosslinking Reaction:
-
Combine the interacting proteins in the desired molar ratio in the Reaction Buffer.
-
Add the this compound stock solution to the protein mixture. A 20- to 50-fold molar excess of the reagent to the total protein is a common starting point.[4] The volume of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.[3]
-
-
Removal of Excess Reagent:
-
Affinity Purification of Crosslinked Complexes:
-
Add streptavidin or avidin-agarose beads to the sample and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the biotinylated protein complexes from the beads using the Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked partners.
-
Protocol 2: Crosslinking of Proteins in Cell Lysate
This protocol is for capturing protein interactions within a complex mixture, such as a cell lysate.
Materials:
-
All materials from Protocol 1
-
Lysis Buffer: e.g., RIPA buffer or a non-denaturing lysis buffer without primary amines.
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Lysis:
-
Prepare cell lysate using a suitable Lysis Buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Crosslinking Reaction:
-
Adjust the protein concentration of the cell lysate to 1-5 mg/mL with Reaction Buffer.
-
Add the freshly prepared this compound stock solution to the lysate. A range of molar excesses should be tested to optimize crosslinking and minimize non-specific labeling.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching and Purification:
-
Follow steps 4 through 7 from Protocol 1 to quench the reaction, remove excess reagent, purify the crosslinked complexes, and analyze the results.
-
Experimental Workflow and Signaling Pathway Visualization
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Biotinylation Efficiency | Presence of primary amines (e.g., Tris, glycine) in the reaction buffer. | Perform buffer exchange into an amine-free buffer like PBS or HEPES.[3][4] |
| Inactive (hydrolyzed) this compound reagent. | Use a fresh vial of the reagent. Always allow the reagent to equilibrate to room temperature before opening.[4] | |
| Insufficient molar excess of the biotin reagent. | Increase the molar ratio of the biotin reagent to the protein.[4] | |
| High Background/Non-specific Binding | Incomplete removal of unreacted biotin reagent. | Ensure thorough buffer exchange after the quenching step using dialysis or desalting columns.[3] |
| Insufficient washing during affinity purification. | Increase the number of washes and/or the stringency of the wash buffer (e.g., increase detergent concentration). | |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active or binding site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative crosslinking chemistries targeting different functional groups. |
| Protein Precipitation | High concentration of organic solvent from the biotin stock solution. | Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume).[4] |
| Protein instability under the reaction conditions. | Perform the reaction at a lower temperature (4°C).[4] |
By following these detailed protocols and considering the provided troubleshooting advice, researchers can effectively utilize this compound to successfully crosslink, purify, and identify interacting proteins, thereby advancing research in various fields of life sciences and drug development.
References
- 1. This compound, 2055045-04-8 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Labeling Nucleic Acids with Biotin-PEG6-NHS Ester for Ultrasensitive Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in molecular biology for the detection and purification of proteins and nucleic acids.[1] The exceptionally strong and specific interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) (Kd ≈ 10⁻¹⁵ M) forms the basis for a wide array of applications.[2] Biotin-PEG6-NHS ester is an ideal reagent for this purpose, featuring a Biotin moiety for detection, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester group for efficient labeling.[3] The NHS ester reacts specifically with primary amines (-NH2) under alkaline conditions to form a stable amide bond, making it perfect for labeling amino-modified nucleic acids.
This document provides detailed protocols for labeling amino-modified nucleic acids with this compound, subsequent purification, and application in a pull-down assay with chemiluminescent detection.
Key Applications of Biotinylated Nucleic Acids:
-
Gene Positioning and In Situ Hybridization: Localize specific DNA or RNA sequences within cells or tissues.[4]
-
Nucleic Acid Sequence Analysis: Serve as a non-radioactive marker for sequencing.[4]
-
Isolation and Purification: Capture and purify interacting molecules such as proteins or other nucleic acids.[4][5]
-
Electrophoretic Mobility Shift Assays (EMSA): Detect protein-nucleic acid interactions with high sensitivity.[6]
-
Pull-Down Assays: Isolate and identify binding partners from complex mixtures like cell lysates.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with biotinylation and detection of nucleic acids.
Table 1: Streptavidin Bead Binding Capacities
| Bead Type | Ligand | Binding Capacity (per mg of beads) | Reference |
| Streptavidin Magnetic Beads | Streptavidin | ~500 pmol of 25 bp single-stranded DNA (ssDNA) | [4] |
| High-Capacity Streptavidin Agarose | Streptavidin | >10 µg biotinylated BSA | [8] |
Table 2: Detection Sensitivity of Biotinylated Probes
| Detection Method | Target | Sensitivity | Reference |
| Chemiluminescent Detection | DNA | As low as femtogram quantities | [9] |
| Lateral Flow Assay (LAMP-LFA) | SARS-CoV-2 RNA | As low as 3.9 x 10³ RNA copies/ml | [10] |
| Colorimetric Assay (AuNPs) | Protein (PDGF-BB) | 0.9 pM | [11] |
Table 3: Labeling and Purification Efficiency
| Method | Analyte | Efficiency/Purity | Reference |
| 5'-Hexa-His tag purification and biotin exchange | Oligonucleotide pools | >80% conversion efficiency, 90-99% purity | [1] |
| BSA labeling with FAM NHS ester | Bovine Serum Albumin | Degree of labeling: 0.9 - 1.1 | [12] |
Experimental Workflow for Biotin Labeling and Detection
Caption: Workflow for nucleic acid biotinylation and subsequent pull-down assay.
Signaling Pathway for Chemiluminescent Detection
Caption: Principle of chemiluminescent detection of biotinylated nucleic acids.
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound
This protocol is optimized for labeling approximately 100 µg of an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
3 M Sodium Acetate
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
Procedure:
-
Prepare the Oligonucleotide: Dissolve 100 µg of the amino-modified oligonucleotide in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5). Ensure the buffer is free of primary amines (e.g., Tris).[13]
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve 1 mg of this compound in 50 µL of anhydrous DMSO to create a stock solution.[13]
-
Labeling Reaction: Add 20 µL of the this compound stock solution to the oligonucleotide solution. Vortex gently to mix.[13]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.[12]
-
Purification (Ethanol Precipitation): a. Add 20 µL of 3 M Sodium Acetate to the reaction mixture. b. Add 750 µL of ice-cold 100% ethanol. c. Mix well and incubate at -20°C for at least 30 minutes.[13] d. Centrifuge at 13,000 x g for 20-30 minutes at 4°C.[13] e. Carefully discard the supernatant. f. Wash the pellet twice with 500 µL of ice-cold 70% ethanol. g. Air-dry the pellet briefly and resuspend in a suitable volume of nuclease-free water or buffer.
Note: For higher purity, HPLC purification is recommended.[14][15]
Protocol 2: Pull-Down of Interacting Proteins using Biotinylated DNA Probe
This protocol describes the use of a biotinylated DNA probe to isolate interacting proteins from a cell lysate.
Materials:
-
Purified Biotinylated DNA Probe
-
Cell Lysate
-
Streptavidin Magnetic Beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)[4]
-
Elution Buffer (e.g., solution with high salt concentration, low pH, or free biotin)
-
Magnetic rack
Procedure:
-
Prepare the Beads: a. Vortex the streptavidin magnetic beads to fully resuspend them.[4] b. Transfer the required volume of beads to a microfuge tube. c. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.[4] d. Equilibrate the beads by washing them three times with an equal volume of Binding/Wash Buffer.[4]
-
Bind the Probe to the Beads: a. Resuspend the equilibrated beads in Binding/Wash Buffer. b. Add the biotinylated DNA probe to the bead suspension. The optimal amount of probe should be determined empirically.[4] c. Incubate for at least 30 minutes at room temperature with gentle end-over-end rotation.[4] d. Pellet the beads on the magnetic rack and discard the supernatant. e. Wash the beads three times with Binding/Wash Buffer to remove any unbound probe.
-
Protein Pull-Down: a. Add the cell lysate to the beads with the bound probe. b. Incubate for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads on the magnetic rack and collect the supernatant (this is the unbound fraction). d. Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: a. Resuspend the beads in Elution Buffer. b. Incubate under appropriate conditions to disrupt the protein-DNA interaction or the biotin-streptavidin interaction. c. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest.[6]
Protocol 3: Chemiluminescent Detection of Biotinylated Nucleic Acids
This protocol is for the detection of biotinylated nucleic acids on a membrane (e.g., after a Southern or Northern blot).
Materials:
-
Membrane with immobilized biotinylated nucleic acid
-
Blocking Buffer
-
Wash Buffer
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate (e.g., Luminol-based)
-
X-ray film or a CCD imaging system
Procedure:
-
Blocking: Incubate the membrane in Blocking Buffer for 30-60 minutes at room temperature with gentle agitation to prevent non-specific binding.[16]
-
Streptavidin-HRP Incubation: a. Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions. b. Incubate the membrane in the diluted conjugate solution for 30-60 minutes at room temperature with gentle agitation.[16]
-
Washing: a. Wash the membrane three to five times for 5-15 minutes each with Wash Buffer to remove unbound Streptavidin-HRP conjugate.[16]
-
Detection: a. Prepare the chemiluminescent substrate working solution according to the manufacturer's protocol. b. Incubate the membrane in the substrate solution for 1-5 minutes.[16] c. Remove the membrane from the substrate solution and drain the excess liquid. d. Place the membrane in a plastic wrap or sheet protector.
-
Imaging: Expose the membrane to X-ray film or capture the signal using a CCD imaging system. Exposure times may vary from a few seconds to several minutes depending on the signal intensity.[17]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Presence of primary amines (e.g., Tris) in the buffer. | Use an amine-free buffer like sodium bicarbonate or PBS. |
| Incorrect pH of the labeling buffer. | Ensure the pH is between 8.3 and 9.0 for optimal NHS ester reactivity. | |
| Hydrolyzed this compound. | Prepare the NHS ester solution immediately before use. | |
| High Background in Detection | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Inadequate washing. | Increase the number and/or duration of wash steps. | |
| Streptavidin-HRP conjugate concentration is too high. | Optimize the conjugate concentration. | |
| No or Weak Signal | Inefficient labeling. | Verify labeling efficiency using a quantification assay (e.g., HABA assay). |
| Low abundance of the target molecule. | Increase the amount of starting material. | |
| Inactive enzyme conjugate or substrate. | Use fresh reagents. |
References
- 1. Highly parallel oligonucleotide purification and functionalization using reversible chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive binding assay for biotin and biotin derivatives, based on avidin and biotin-4-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. spherotech.com [spherotech.com]
- 6. Analysis of Protein-DNA Binding by Streptavidin-Agarose Pulldown | Springer Nature Experiments [experiments.springernature.com]
- 7. synapsewaves.com [synapsewaves.com]
- 8. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seracare.com [seracare.com]
- 10. Lateral flow–based nucleic acid detection of SARS-CoV-2 using enzymatic incorporation of biotin-labeled dUTP for POCT use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 14. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotinylation with NHS Esters
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low biotinylation efficiency when using N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Reagent and Buffer-Related Issues
Q1: My biotinylation reaction is not working. How can I check if my NHS-biotin reagent is still active?
A1: The primary reason for NHS-biotin reagent inactivity is hydrolysis of the NHS ester group due to moisture. Proper storage and handling are critical.[1][2][3][4][5] To prevent moisture condensation, always allow the reagent vial to equilibrate to room temperature before opening.[1][2][4] It is best to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and avoid storing aqueous solutions of the reagent.[1][3][4][6]
A simple qualitative test to check for activity involves comparing the absorbance at 260 nm of a solution of the NHS ester before and after intentional hydrolysis with a mild base (e.g., 0.5-1.0 N NaOH).[2] An increase in absorbance after base treatment indicates that the reagent was active, as hydrolysis releases the N-hydroxysuccinimide (NHS) leaving group, which absorbs strongly at this wavelength.[2]
Q2: Which buffers are suitable for biotinylation with NHS esters, and which should I avoid?
A2: It is crucial to use amine-free buffers for the biotinylation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the NHS ester, which will significantly reduce labeling efficiency.[1][7][8][9]
Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.[1] If your protein is in an amine-containing buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the biotinylation reaction.[1][10]
Reaction Condition Issues
Q3: What is the optimal pH for NHS ester biotinylation reactions?
A3: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1][11][12] The rate of the labeling reaction increases with higher pH. However, the rate of hydrolysis of the NHS ester also increases at higher pH, which can lower the overall efficiency.[1][11][12] Therefore, maintaining a stable pH within this optimal range is critical for successful biotinylation.
Q4: I am observing low to no biotin (B1667282) labeling. What are the likely causes?
A4: Low or no biotin labeling can stem from several factors:
-
Inactive Biotin Reagent: The NHS ester may have hydrolyzed due to improper storage or handling.[1][13]
-
Presence of Competing Amines: Your reaction buffer may contain primary amines (e.g., Tris, glycine).[1][13]
-
Suboptimal Reaction pH: The pH of the reaction mixture may be too low (<7.2) for an efficient reaction or too high (>8.5), leading to rapid hydrolysis of the NHS ester.[1][11][12]
-
Insufficient Molar Excess of Biotin: The concentration of the biotin reagent may be too low relative to your target molecule's concentration.[1][13]
-
Low Protein Concentration: Labeling reactions are generally less efficient with dilute protein solutions.[1]
-
Short Reaction Time: The reaction may not have had enough time to proceed to completion.[1]
Q5: My biotinylated protein is precipitating. What could be the cause?
A5: Protein precipitation during biotinylation can be due to a high concentration of the organic solvent used to dissolve the NHS-biotin reagent. It is advisable to keep the volume of the organic solvent below 10% of the total reaction volume.[13] Over-modification of the protein, which alters its isoelectric properties, can also lead to precipitation.[8] If precipitation occurs, consider performing the reaction at a lower temperature (4°C) or reducing the molar excess of the biotin reagent.[13][14]
Troubleshooting Guide
Issue 1: Low or No Biotin Labeling Detected
If you observe a weak or absent signal from your biotinylated molecule, consult the following decision tree and table for potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Inactive Biotin Reagent | The NHS ester has hydrolyzed. Use a fresh vial of the NHS-biotin reagent. Perform a reactivity test as described in the FAQs.[1][2] |
| Presence of Competing Amines | The reaction buffer contains primary amines (e.g., Tris, glycine). Exchange your sample into an amine-free buffer like PBS, HEPES, or bicarbonate using dialysis or a desalting column.[1][9] |
| Suboptimal Reaction pH | The reaction mixture's pH is outside the optimal range of 7.2-8.5. Measure and adjust the pH of your protein solution to be within this range.[1][11][12] |
| Insufficient Molar Excess of Biotin | The concentration of the biotin reagent is too low. Increase the molar excess of the NHS-biotin reagent. Optimization may be necessary, starting with a 20-fold molar excess.[1][13] |
| Low Protein Concentration | Labeling reactions are less efficient with dilute protein solutions. If possible, concentrate your protein sample before labeling.[1] |
| Short Reaction Time | The reaction may not have gone to completion. Increase the incubation time. Typical reaction times are 30-60 minutes at room temperature or 2 hours on ice.[1][15] |
Issue 2: Poor Reproducibility Between Experiments
Inconsistent labeling efficiency can be a significant source of frustration. The table below outlines common causes of variability and how to address them.
| Potential Cause | Recommended Action |
| Inconsistent Reagent Preparation | Stock solutions of NHS-biotin were not prepared freshly or were stored improperly. Always prepare fresh stock solutions of the biotin reagent in an anhydrous solvent (DMSO or DMF) immediately before use.[1][3][4] |
| Variability in Protein Samples | Protein concentration or buffer composition differs between batches. Accurately determine the protein concentration for each batch and ensure consistent buffer conditions. |
| Inconsistent Reaction Parameters | Minor variations in pH, temperature, or incubation time. Strictly control all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator. |
| Incomplete Removal of Free Biotin | The purification step to remove unreacted biotin is not consistent. Ensure a consistent and thorough purification method (e.g., dialysis, desalting columns) to remove all free biotin, which can interfere with downstream applications.[16][17] |
Quantitative Data Summary
Table 1: Half-life of NHS Esters in Aqueous Solution
This table highlights the importance of pH control in biotinylation reactions. The stability of the NHS ester decreases significantly as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| >8.0 | Not specified | < 15 minutes |
Data adapted from Thermo Fisher Scientific technical resources and other studies.[1][11]
Table 2: Recommended Molar Excess of NHS-Biotin
The optimal molar ratio of biotin reagent to protein depends on the protein's concentration and the number of available primary amines. The following are general recommendations.
| Protein Concentration | Recommended Molar Excess of NHS-Biotin |
| ≤ 2 mg/mL | ≥ 20-fold |
| 2-10 mg/mL | ≥ 12-fold |
Data adapted from various biotinylation protocols.[18]
Experimental Protocols
General Protocol for Protein Biotinylation with NHS Esters
This protocol provides a general workflow for the chemical biotinylation of proteins.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange.
-
Prepare Biotin Reagent Stock Solution: Allow the vial of NHS-biotin to equilibrate to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[1][3]
-
Labeling Reaction: Calculate the volume of the 10 mM biotin stock solution needed to achieve the desired molar excess (a 20-fold molar excess is a good starting point).[1] Add the calculated volume to your protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][15]
-
Quenching and Purification: Optionally, quench the reaction by adding an amine-containing buffer (e.g., Tris to a final concentration of 50 mM) and incubating for 15 minutes.[1] Remove excess, unreacted biotin reagent by dialysis or using a desalting column.[1]
Protocol for HABA Assay to Quantify Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[16][17][19]
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Assay Setup: In a 96-well microplate, add 180 µL of the HABA/Avidin solution to each well. Prepare wells for your biotinylated samples, a negative control (buffer), and an optional positive control (free biotin).[17][20]
-
Add Samples: Add 20 µL of your biotinylated protein sample (and controls) to the appropriate wells.[17][20] It is important to first remove any free biotin from your sample.[16][17]
-
Incubation: Mix the plate on a shaker for 30-60 seconds.[20]
-
Read Absorbance: Measure the absorbance at 500 nm.[16][17][20]
-
Data Analysis: The decrease in absorbance at 500 nm is proportional to the amount of biotin in your sample. Calculate the biotin concentration and the molar ratio of biotin to protein using the formulas provided by the assay kit manufacturer.[16][19]
Protocol for Streptavidin Gel-Shift Assay
This is a qualitative or semi-quantitative method to confirm biotinylation. The binding of streptavidin to the biotinylated protein causes a shift in its migration on an SDS-PAGE gel.[21][22]
-
Sample Preparation: In separate tubes, prepare a sample of your biotinylated protein and a non-biotinylated control.
-
Streptavidin Incubation: To a portion of the biotinylated protein, add an excess of streptavidin and incubate at room temperature for 5-15 minutes.[22]
-
SDS-PAGE: Run the following samples on an SDS-PAGE gel:
-
Non-biotinylated protein
-
Biotinylated protein
-
Biotinylated protein incubated with streptavidin
-
Streptavidin alone
-
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie). A successful biotinylation will show a band shift (higher molecular weight) in the lane containing the biotinylated protein incubated with streptavidin, compared to the biotinylated protein alone.[21]
Signaling Pathway and Reaction Mechanism Diagrams
NHS Ester Biotinylation Reaction
The following diagram illustrates the chemical reaction between an NHS ester of biotin and a primary amine on a protein.
The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.[13] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. store.sangon.com [store.sangon.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. anaspec.com [anaspec.com]
- 18. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.ie [fishersci.ie]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
Optimal pH range for Biotin-PEG6-NHS ester conjugation reactions
This guide provides detailed information and troubleshooting advice for conjugation reactions using Biotin-PEG6-NHS ester, focusing on achieving optimal reaction conditions, particularly pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine (such as the side chain of a lysine (B10760008) residue) is between 7.2 and 8.5.[1][2][3][4] Many protocols recommend a more specific range of pH 8.3-8.5 as an ideal starting point.[3][5] This pH range offers the best compromise between two competing reactions: the desired reaction with the amine and the undesirable hydrolysis of the NHS ester.[1][6]
Q2: How does pH affect the conjugation reaction?
The reaction is strongly pH-dependent for two main reasons:
-
Amine Reactivity: At a pH below ~7, primary amines are protonated (-NH3+), making them unreactive towards the NHS ester.[3][5] As the pH increases, more amines become deprotonated (-NH2) and are available for conjugation.
-
NHS Ester Stability: The rate of hydrolysis, a side reaction where the NHS ester reacts with water and becomes non-reactive, increases significantly with higher pH.[1][4][6] This competing reaction can reduce the efficiency of your conjugation.[6]
Q3: Which buffers are recommended for this reaction, and which should be avoided?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.[2][5][7]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices.[1][3]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided during the conjugation step.[2][7] If your protein is in one of these buffers, a buffer exchange is necessary before starting the reaction.[3]
Q4: How can I stop or "quench" the conjugation reaction?
The reaction can be stopped by adding a buffer that contains primary amines.[1] Adding Tris or glycine to a final concentration of 50-100 mM will effectively quench any unreacted this compound.[3]
Reaction Parameter Summary
For successful conjugation, it's important to control several key parameters. The table below summarizes the recommended starting conditions.
| Parameter | Recommended Range / Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[1][5] | Balances amine reactivity with NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (~25°C)[1][3] | Lower temperatures can be used to slow hydrolysis, requiring longer reaction times. |
| Reaction Time | 30 minutes to 4 hours[1][3][8] | Can be extended to overnight at 4°C.[3] |
| Recommended Buffers | Phosphate, Bicarbonate, HEPES, Borate[1][3] | Must be free of primary amines. |
| NHS Ester Solvent | Anhydrous DMSO or DMF[3][5][8] | Prepare fresh immediately before use as NHS esters are moisture-sensitive.[2] |
| Molar Ratio | 5- to 20-fold molar excess of NHS ester to protein[3][9] | The optimal ratio is application-specific and may require titration. |
NHS Ester Hydrolysis Rates
The stability of the NHS ester in aqueous solution is highly dependent on pH. The half-life (the time it takes for half of the reagent to become non-reactive) decreases sharply as the pH increases.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[1][4][6] |
| 8.6 | 4°C | 10 minutes[1][4][6] |
| 9.0 | Room Temp. | ~125 minutes[10][11] |
General Experimental Protocol
This protocol provides a general workflow for biotinylating a protein with this compound.
-
Buffer Exchange (Preparation):
-
If your protein solution contains amine-based buffers (e.g., Tris, glycine), perform a buffer exchange into an appropriate reaction buffer like PBS at pH 7.2-7.5.[7]
-
This can be achieved through dialysis or by using a desalting column.[7]
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[3][9]
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][12]
-
Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][9] Do not store aqueous solutions of the reagent.[2]
-
-
Conjugation Reaction:
-
Add the calculated amount of the dissolved this compound solution to your protein solution. A 5- to 20-fold molar excess is a common starting point.[3]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3][7] Gentle mixing during incubation is recommended.
-
-
Quenching (Optional but Recommended):
-
Purification:
-
Remove unreacted biotin (B1667282) reagent and byproducts by dialysis or gel filtration (desalting column).[7][8] This step is crucial to prevent interference in downstream applications.
-
Visual Guides
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. glenresearch.com [glenresearch.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Biotin-PEG6-NHS Ester Purification
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Biotin-PEG6-NHS ester after labeling reactions. It is intended for researchers, scientists, and drug development professionals to ensure the success of their biotinylation experiments and downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after labeling?
A1: Removing unreacted biotinylation reagent is critical for the success of downstream applications.[1] Excess, free biotin (B1667282) can compete with your biotinylated molecule for binding sites on streptavidin or avidin (B1170675), leading to significantly reduced detection sensitivity, inaccurate quantification, and high background noise in assays like ELISAs, Western blots, and affinity purification.[1][2] For example, accurate determination of dye-to-protein ratios requires the removal of any free dye or biotin.[3][4]
Q2: What are the primary methods for removing excess biotinylation reagent?
A2: The most common methods leverage the size difference between the large, labeled protein and the small, unreacted biotin reagent. The three primary techniques are:
-
Size Exclusion Chromatography (SEC): Often performed using pre-packed spin desalting columns, this method rapidly separates molecules based on size. It is ideal for small sample volumes.[5][6]
-
Dialysis: Suitable for larger sample volumes, this technique involves placing the sample in a semi-permeable membrane (cassette or tubing) that allows small molecules like unreacted biotin to diffuse into a large volume of buffer, while retaining the larger labeled protein.[2][7]
-
Affinity Purification: This method uses immobilized streptavidin or avidin on beads to capture the biotinylated molecules, allowing the unreacted biotin to be washed away.[2] Elution of the captured molecule, however, may require harsh, denaturing conditions.[2]
Q3: How do I choose the best removal method for my experiment?
A3: The choice depends on your sample volume, desired purity, time constraints, and the nature of your downstream application. Spin columns are very fast and yield high protein recovery, making them excellent for small-scale, rapid cleanup.[1] Dialysis is effective for larger volumes but is significantly more time-consuming, often requiring 24-48 hours and multiple buffer changes for optimal results.[2]
Q4: Should I quench the labeling reaction before purification?
A4: Yes, it is good practice to quench the reaction. The NHS-ester group on the biotin reagent is not only reactive with your target molecule but also hydrolyzes in aqueous solutions.[8] To stop the labeling reaction definitively before purification, you can add a quenching buffer that contains primary amines, such as Tris or glycine.[9][10][11] This will react with and consume any remaining active NHS esters.
Method Comparison
The following table summarizes the key characteristics of the most common removal methods to help you select the appropriate technique for your needs.
| Feature | Size Exclusion Chromatography (Spin Column) | Dialysis | Affinity Purification (Streptavidin Beads) |
| Principle | Separation by molecular size | Diffusion across a semi-permeable membrane | Specific binding of biotin to streptavidin |
| Typical Sample Volume | 20 µL - 4 mL[1][2] | >100 µL[2] | Variable |
| Processing Time | < 15 minutes[1][3] | 24 - 48 hours[2] | 30 - 60 minutes[2] |
| Pros | Fast, high protein recovery, easy to use[1][3] | Suitable for large volumes, gentle on sample | High specificity, can enrich for labeled molecules |
| Cons | Potential for sample dilution, column capacity limits | Time-consuming, requires multiple buffer changes[2] | Elution may require harsh/denaturing conditions[2] |
Troubleshooting Guide
Issue 1: Inefficient Removal of Free Biotin Resulting in High Assay Background
-
Potential Cause (Dialysis): The dialysis time may have been too short or the number of buffer changes insufficient. For complete removal of unreacted NHS-biotin, dialysis for up to 48 hours with at least four buffer changes is recommended.[7]
-
Potential Cause (Spin Column): The Molecular Weight Cut-Off (MWCO) of the column resin may be inappropriate for your molecule. For most proteins, a 7 kDa MWCO is effective at separating the protein from the small biotin reagent.[2] Also, ensure your sample volume is within the recommended range for the specific column size.[12]
Issue 2: Significant Sample Loss During Purification
-
Potential Cause: Your protein may be non-specifically binding to the purification matrix (column resin or dialysis membrane).[2]
-
Solution: For dialysis, select a membrane material known for low protein binding. For spin columns, use products with low-binding resin.[1][3] If compatible with your downstream application, adding a carrier protein like BSA can sometimes reduce non-specific binding.[2] Also, minimize the number of sample transfer steps, especially when working with small volumes.[2]
-
Potential Cause: Over-labeling of the protein can lead to insolubility and precipitation.[12]
-
Solution: Optimize the molar excess of the biotin reagent used in the labeling reaction. A 20-fold molar excess is a common starting point, but this may need adjustment.[10][13]
Issue 3: Low Yield of Biotinylated Product After Purification
-
Potential Cause: The this compound may have hydrolyzed before reacting with your protein. NHS esters are moisture-sensitive.[10][13]
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[10][13] Prepare solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[10][13]
-
Potential Cause: The buffer used for the labeling reaction contained competing primary amines (e.g., Tris, glycine).[13]
-
Solution: Before labeling, ensure your protein is in an amine-free buffer such as PBS, HEPES, or bicarbonate buffer at a pH between 7.2 and 8.5.[13] If necessary, perform a buffer exchange step prior to adding the biotinylation reagent.[10]
Experimental Protocols & Workflows
Below are detailed protocols for the two most common methods of removing unreacted this compound.
Workflow 1: Spin Column Purification
This workflow illustrates the rapid removal of free biotin using a size exclusion spin column.
Caption: Workflow for removing free biotin using a spin column.
Protocol 1: Removal Using a Spin Desalting Column (e.g., Zeba™ Spin Column)
-
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7K for proteins >7 kDa).[14]
-
Microcentrifuge.
-
Collection tubes.
-
-
Procedure:
-
Prepare the spin column by first twisting off the bottom closure and loosening the cap. Place the column in a collection tube.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g) to remove the storage buffer.[4] Discard the flow-through.[4]
-
Place the column in a new, clean collection tube.
-
Slowly apply your biotinylated sample to the center of the compacted resin bed.
-
Centrifuge the column again using the same time and speed. The purified sample containing your biotinylated protein will be in the collection tube.[2] The smaller, unreacted this compound is retained in the column resin.[2]
-
Workflow 2: Dialysis Purification
This workflow demonstrates the process of removing free biotin via dialysis, a method suitable for larger sample volumes.
Caption: Workflow for removing free biotin using dialysis.
Protocol 2: Removal Using Dialysis
-
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for most proteins).[2]
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Large beaker or container.
-
Stir plate and stir bar.
-
-
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the biotinylated sample into the dialysis cassette or tubing and seal securely.[2]
-
Place the sealed cassette into a beaker containing a volume of chilled dialysis buffer that is at least 100 times your sample volume.[2]
-
Place the beaker on a stir plate and stir gently at 4°C. Allow dialysis to proceed for at least 4 hours.[2]
-
Change the dialysis buffer. For optimal removal of unreacted biotin, perform at least three buffer changes over a period of 24 to 48 hours.[2]
-
After the final dialysis period, carefully remove the purified sample from the cassette.[2]
-
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. itwreagents.com [itwreagents.com]
- 6. biomedres.us [biomedres.us]
- 7. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Biotinylation Reagents [sigmaaldrich.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.origene.com [cdn.origene.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Zeba™ Dye and Biotin Removal Spin Columns and Filter Plates, 0.5–10 mL 5カラム | Contact Us [thermofisher.com]
Effect of buffer composition on Biotin-PEG6-NHS ester reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Biotin-PEG6-NHS ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2][3] The reactivity of the primary amine is dependent on it being in its deprotonated state. At a pH below 7, the amine group is largely protonated and therefore unreactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the overall efficiency of the biotinylation.[3][4] For many applications, a pH of 8.3 is considered optimal.[3]
Q2: Which buffers are recommended for biotinylation with this compound?
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[3][5] A frequently recommended choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[3] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this may slow down the reaction rate and necessitate longer incubation times.[3]
Q3: Are there any buffers that should be avoided?
Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][3] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower biotinylation efficiency and the formation of undesired byproducts.[3] However, Tris or glycine buffers are useful for quenching the reaction once the desired level of biotinylation has been achieved.[3][6]
Q4: My this compound is not readily soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have limited water solubility. In such cases, the this compound should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[3][7] It is crucial to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurities can react with the NHS ester.[3] The final concentration of the organic solvent in the reaction mixture should be kept low, typically below 10%, to avoid denaturation of the protein.[7]
Q5: How does temperature affect the biotinylation reaction?
NHS ester conjugation reactions are typically performed at room temperature (20-25°C) or at 4°C.[2][3] The reaction is faster at room temperature, often reaching completion within 30 minutes to 4 hours.[2][3] Performing the reaction at 4°C can be beneficial for sensitive proteins and also slows down the rate of NHS ester hydrolysis, which can be advantageous for reactions conducted at a higher pH.[2][3]
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the significant impact of pH on the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | <10 minutes |
Data compiled from multiple sources.[5][8][9][10]
Table 2: Recommended Buffers for Biotinylation with NHS Esters
This table provides a list of suitable buffers for NHS ester reactions and highlights buffers that should be avoided.
| Recommended Buffers (Amine-Free) | Buffers to Avoid (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS) | Tris (tris(hydroxymethyl)aminomethane) |
| Sodium Bicarbonate Buffer | Glycine |
| HEPES Buffer | |
| Borate Buffer |
Troubleshooting Guides
Issue 1: Low or No Biotinylation Detected
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. For most applications, a pH of 8.3 is ideal.[3] |
| Presence of Primary Amines in Buffer | Ensure your buffer is free of primary amines like Tris or glycine. Switch to a recommended buffer such as PBS, sodium bicarbonate, or HEPES.[1][2][3] |
| Hydrolyzed/Inactive this compound | NHS esters are moisture-sensitive.[1][7] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use. You can test the reactivity of your NHS ester using the spectrophotometric assay described in the experimental protocols section.[8][11] |
| Low Protein Concentration | For optimal results, the protein concentration should be at least 1-2 mg/mL.[12] Low protein concentrations can lead to less efficient biotinylation due to the competing hydrolysis reaction. |
| Insufficient Molar Excess of Biotin (B1667282) Reagent | A common starting point is a 10- to 20-fold molar excess of the biotinylating reagent over the protein.[12] The optimal ratio may need to be determined empirically. |
| Inaccessible Primary Amines on the Target Molecule | The primary amines on the surface of the protein must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling. |
Issue 2: Protein Precipitation During or After Biotinylation
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | Keep the volume of the added biotin stock solution (dissolved in DMSO or DMF) low, ideally less than 10% of the total reaction volume.[7] |
| Protein Instability under Reaction Conditions | Perform the reaction at a lower temperature (4°C) to minimize protein denaturation.[12] Ensure the pH of the reaction buffer is suitable for your specific protein. |
| Over-biotinylation | Excessive labeling can sometimes lead to protein aggregation. Reduce the molar excess of the this compound in the reaction. |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 2-10 mg/mL.[3]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.[3]
-
Perform the Biotinylation Reaction:
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[12]
-
Purify the Labeled Protein: Remove unreacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.
Protocol 2: Spectrophotometric Assay to Determine NHS Ester Reactivity
This protocol allows for a qualitative assessment of the activity of your this compound reagent. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
This compound to be tested
-
Amine-free buffer (e.g., Phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Weigh 1-2 mg of the this compound into a tube.
-
Dissolve the reagent in 2 ml of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in 0.25 ml of DMSO or DMF and then add 2 ml of buffer. Prepare a control tube with the same buffer and solvent composition.[8]
-
Set the spectrophotometer to 260 nm, zero the instrument with the control solution, and then measure the absorbance of the NHS ester solution. Record this value.[8][11]
-
Add 100 µl of 0.5-1.0 N NaOH to 1 ml of the reagent solution. Vortex for 30 seconds.[8][11]
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed reagent.[8][11]
Interpretation of Results:
-
Active Reagent: The absorbance of the base-hydrolyzed solution will be measurably greater than the initial absorbance.[8]
-
Inactive (Hydrolyzed) Reagent: The absorbance will not increase significantly after the addition of NaOH.[8]
Visualizations
Caption: General workflow for protein biotinylation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-specific Binding of Biotinylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of biotinylated proteins in their experiments.
Troubleshooting Guides
High background and false positives are common issues arising from non-specific binding in assays utilizing the high-affinity interaction between biotin (B1667282) and streptavidin. This guide provides solutions to specific problems you may encounter.
Problem: High background signal across the entire plate/membrane.
High background often obscures the specific signal, making data interpretation difficult. Here are the common causes and solutions:
-
Inadequate Blocking: The blocking buffer may not be optimal for your specific assay.
-
Solution: Experiment with different blocking agents. While Bovine Serum Albumin (BSA) is common, other options like casein or non-fat dry milk might be more effective.[1][2] For biotin-streptavidin systems, avoid blocking buffers containing endogenous biotin, such as non-fat dry milk.[1] Consider using commercially available synthetic blockers.[3] Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA) or the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C).[2][4][5]
-
-
Inefficient Washing: Insufficient washing can leave unbound biotinylated proteins or detection reagents on the surface.
-
Excessive Concentration of Reagents: Using too much biotinylated protein or streptavidin conjugate can lead to increased non-specific binding.
-
Solution: Titrate your biotinylated protein and streptavidin conjugate to determine the optimal concentration that gives a good signal-to-noise ratio. Start with the manufacturer's recommended dilutions and perform a dilution series.[5]
-
-
Endogenous Biotin: Some samples, like those from liver or kidney tissues, contain high levels of endogenous biotin, which can be bound by streptavidin, leading to a high background signal.[7][8]
-
Solution: Perform an endogenous biotin blocking step before incubating with your biotinylated protein. This typically involves sequential incubation with avidin (B1170675) and then biotin to block all endogenous biotin and saturate the biotin-binding sites on the avidin.[7][8][9][10]
-
Problem: Non-specific bands in a Western Blot.
The appearance of unexpected bands can be due to several factors:
-
Cross-reactivity of Antibodies: The primary or secondary antibody may be cross-reacting with other proteins in the sample.
-
Solution: Use affinity-purified antibodies. Perform a control experiment where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
-
-
Hydrophobic Interactions: Proteins can non-specifically adhere to the membrane due to hydrophobic interactions.
-
Solution: Optimize the detergent concentration in your blocking and washing buffers. Tween-20 is commonly used, but other detergents like Triton X-100 can also be tested.[5] Increasing the salt concentration in the wash buffer (up to 0.5 M NaCl) can also help disrupt ionic interactions contributing to non-specific binding.[11]
-
-
Choice of Membrane: The type of membrane can influence the level of non-specific binding.
-
Solution: PVDF membranes have a high protein binding capacity and may sometimes lead to higher background compared to nitrocellulose membranes.[4] If you are experiencing high background with PVDF, consider switching to a nitrocellulose membrane.
-
Problem: High signal in negative control wells in an ELISA.
A high signal in your negative control wells indicates that one or more components of your assay are binding non-specifically to the plate.
-
Contaminated Reagents: Buffers or reagents may be contaminated.
-
Solution: Prepare fresh buffers and use fresh aliquots of reagents.[12]
-
-
Sub-optimal Blocking: The blocking buffer is not effectively preventing the binding of detection reagents to the well surface.
-
Solution: Refer to the solutions for "Inadequate Blocking" mentioned above. Test different blocking agents and optimize blocking time and concentration.
-
-
Cross-Reactivity of Detection Reagents: The streptavidin-HRP conjugate may be binding directly to the plate or to the capture antibody.
-
Solution: Include a control well with no biotinylated detection antibody to assess the non-specific binding of the streptavidin conjugate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer to use for biotin-streptavidin based assays?
There is no single "best" blocking buffer, as the optimal choice depends on the specific application and the sample type. However, a key consideration for biotin-streptavidin systems is to avoid blockers that contain endogenous biotin, such as non-fat dry milk and crude BSA preparations.[1] Casein-based blockers are often a good choice as they tend to provide low backgrounds.[13] Commercially available biotin-free BSA and synthetic blocking buffers are also excellent options.[3][14]
Q2: How can I be sure that the binding I am observing is specific to the biotin-streptavidin interaction?
To confirm the specificity of the binding, you should include proper controls in your experiment. A key control is to have a sample that has not been biotinylated but is otherwise treated identically. This will help you assess the level of non-specific binding of your protein to the streptavidin-coated surface. Additionally, you can perform a competition assay by pre-incubating your biotinylated sample with an excess of free biotin. This should significantly reduce the signal if the binding is indeed biotin-streptavidin specific.
Q3: My sample has high levels of endogenous biotin. What is the best way to block it?
The most effective way to block endogenous biotin is a two-step process:
-
Incubate with Avidin or Streptavidin: First, incubate your sample with an excess of avidin or streptavidin. This will bind to the endogenous biotin in your sample.
-
Incubate with free Biotin: Following a wash step, incubate the sample with an excess of free biotin. This will saturate the remaining biotin-binding sites on the avidin or streptavidin that was added in the first step.[7][9] This ensures that all endogenous biotin is blocked and the blocking protein itself will not bind to your biotinylated probe.
Q4: Can I reuse my streptavidin-coated beads or plates?
Due to the extremely high affinity and slow dissociation rate of the biotin-streptavidin interaction, it is generally not recommended to reuse streptavidin-coated surfaces. The harsh conditions required to break the biotin-streptavidin bond (e.g., boiling in SDS-PAGE sample buffer) will likely denature the streptavidin, rendering it unable to bind biotin in subsequent experiments.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% | Single purified protein, generally low background.[2] | Can be expensive; some preparations may contain biotin.[1] Not ideal for phospho-specific antibodies due to potential phosphorylation of BSA. | General use, especially for phospho-specific antibodies. |
| Non-Fat Dry Milk | 3-5% | Inexpensive and readily available.[1] | Contains endogenous biotin, which interferes with biotin-streptavidin systems.[1] Can mask some epitopes. Contains phosphoproteins (casein) that can cause background with phospho-specific antibodies. | Not recommended for biotin-streptavidin assays. |
| Casein | 1% | Often provides lower background than BSA or milk.[13] Recommended for biotin-avidin complexes.[13] | Can mask some epitopes. | Biotin-streptavidin based assays, general immunoassays. |
| Fish Gelatin | 0.1-1% | Less likely to cross-react with mammalian antibodies.[13] | Can be less effective at blocking than other agents. | Assays using mammalian antibodies where cross-reactivity is a concern. |
| Synthetic/Non-Protein Blockers | Varies | Protein-free, eliminating cross-reactivity with protein-based probes.[3] | Can be more expensive. May require more optimization. | Highly sensitive assays, assays where protein-based blockers interfere. |
Experimental Protocols
Protocol 1: General ELISA Protocol with Troubleshooting Steps for High Background
-
Coating: Coat the microplate wells with the capture antibody overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Troubleshooting: If high background is observed, try a different blocking buffer (e.g., casein-based) or increase the blocking time.
-
-
Sample Incubation: Add your standards and samples and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Troubleshooting: Increase the number of washes to 5 or the duration of each wash if background is high.
-
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Troubleshooting: Titrate the concentration of the detection antibody to find the optimal dilution.
-
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Troubleshooting: Titrate the concentration of the streptavidin-HRP.
-
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add stop solution and read the absorbance.
Protocol 2: Endogenous Biotin Blocking for Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration: Prepare tissue sections as per standard IHC protocols.
-
Antigen Retrieval: Perform antigen retrieval if required by the primary antibody.
-
Blocking Endogenous Peroxidase: If using an HRP-based detection system, incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Serum Blocking: Incubate with normal serum from the same species as the secondary antibody to block non-specific antibody binding.
-
Endogenous Biotin Blocking (Sequential Incubation): a. Incubate the sections with an avidin solution (e.g., 0.05% avidin in PBS) for 15 minutes at room temperature.[7] b. Rinse briefly with PBS. c. Incubate the sections with a biotin solution (e.g., 0.005% biotin in PBS) for 15 minutes at room temperature.[7] d. Rinse with PBS.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Detection: Proceed with the streptavidin-based detection system (e.g., Streptavidin-HRP followed by DAB substrate).
Mandatory Visualization
Caption: Diagram illustrating specific and non-specific binding.
Caption: A logical workflow for troubleshooting high background.
Caption: A decision tree for selecting an appropriate blocking buffer.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. biossusa.com [biossusa.com]
- 3. Effectiveness of natural and synthetic blocking reagents and their application for detecting food allergens in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. biossusa.com [biossusa.com]
- 6. youtube.com [youtube.com]
- 7. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 8. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 14. researchgate.net [researchgate.net]
Optimizing incubation time and temperature for biotinylation
Welcome to the Technical Support Center for biotinylation. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize biotinylation experiments. Find detailed protocols, data summaries, and visual workflows to address common challenges and enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during biotinylation procedures.
Question: Why is my biotinylation efficiency low?
Answer: Low biotinylation efficiency can stem from several factors. First, ensure your buffer composition is appropriate. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for the biotinylation reagent, significantly reducing labeling efficiency.[1][2] Opt for amine-free buffers like phosphate-buffered saline (PBS) or HEPES. The pH of the reaction buffer is also critical; for NHS-ester biotinylation, a pH range of 7.2-8.5 is optimal.[2]
Another common cause is an insufficient molar ratio of the biotinylation reagent to the target molecule. A starting point for many proteins is a 10:1 to 20:1 molar excess of biotin (B1667282), but this may require empirical optimization.[2] Additionally, the labeling reagent itself may be inactive due to hydrolysis from improper storage. Biotinylation reagents, especially NHS esters, are moisture-sensitive and should be stored at -20°C with a desiccant. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]
Finally, consider the incubation time and temperature. If a 2-hour incubation at room temperature results in low efficiency, you might try incubating overnight at 4°C.[2]
Question: My protein precipitates after biotinylation. What should I do?
Answer: Protein precipitation is often a sign of over-biotinylation.[3] The addition of too many biotin molecules can alter the protein's net charge and isoelectric properties, leading to aggregation.[4] To address this, try reducing the molar excess of the biotinylation reagent.[4]
The concentration of the organic solvent (like DMSO or DMF) used to dissolve the biotinylation reagent can also contribute to precipitation. It is advisable to keep the volume of the biotin stock solution to less than 10% of the total reaction volume. If your protein is sensitive to the reaction conditions, performing the biotinylation at a lower temperature, such as 4°C, may help maintain its stability.[2]
Question: I am observing high non-specific binding in my downstream application. How can I reduce it?
Answer: High non-specific binding can be caused by the aggregation of the biotinylated protein or the presence of excess, unreacted biotin. After the biotinylation reaction, it is crucial to remove any unbound biotin. This can be achieved through dialysis or by using a desalting column.[2][3]
To stop the reaction and consume any excess NHS ester, a quenching reagent containing primary amines, such as glycine or Tris, can be added to a final concentration of 10-100 mM.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about biotinylation.
Question: What are the key parameters to consider when choosing a biotinylation reagent?
Answer: Several factors should be considered when selecting a biotinylation reagent. The primary consideration is the functional group on your target molecule that you wish to label. For example, NHS esters target primary amines (like the side chain of lysine (B10760008) residues), while maleimides react with free sulfhydryls (from cysteine residues).[5][6]
The solubility of the reagent is also important. For labeling cell surface proteins, a water-soluble, membrane-impermeable reagent (like Sulfo-NHS-Biotin) is necessary to prevent labeling of intracellular proteins.[7] The length of the spacer arm between the biotin and the reactive group can also influence the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[8] Finally, for applications where you need to release the biotinylated molecule after capture, a cleavable biotinylation reagent, which contains a disulfide bond in its spacer arm, can be used.[9]
Question: What is the optimal incubation time and temperature for biotinylation?
Answer: The optimal incubation time and temperature for biotinylation depend on the specific application and the reagents used. For NHS-ester based labeling of purified proteins and antibodies, a common starting point is 30-60 minutes at room temperature or 2 hours at 4°C.[1][2] For cell surface biotinylation, the reaction is often performed at 4°C for 30 minutes to minimize the internalization of cell surface proteins. Maleimide-based reactions with sulfhydryl groups are typically carried out for 2 hours at room temperature or overnight at 2-8°C. In proximity-dependent biotinylation techniques like BioID, the incubation time with biotin can vary widely, from as short as 10 minutes with TurboID to 18-24 hours with the original BioID enzyme.[10][11][12]
Question: How can I determine the degree of biotinylation?
Answer: A common method to quantify the extent of biotinylation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay allows for the estimation of the number of moles of biotin per mole of protein.[2] Another qualitative method is a gel-shift assay. The binding of the biotinylated protein to streptavidin results in a complex with a higher molecular weight, which can be visualized as a "shift" on an SDS-PAGE gel.[2]
Data Presentation: Incubation Time and Temperature Guidelines
The following table summarizes typical incubation conditions for various biotinylation applications. Note that these are starting points, and optimal conditions may need to be determined empirically.
| Application | Biotinylation Reagent Chemistry | Target Molecule | Incubation Temperature | Incubation Time | Citations |
| Protein/Antibody Labeling | NHS Ester | Purified Proteins/Antibodies | Room Temperature | 30 - 60 minutes | [1][2] |
| 4°C | 2 hours - overnight | [1][2] | |||
| Cell Surface Labeling | Sulfo-NHS Ester | Proteins on Live Cells | 4°C | 30 minutes | |
| Room Temperature | 10 - 30 minutes | [9][13][14] | |||
| Sulfhydryl Labeling | Maleimide | Proteins with free Cysteines | Room Temperature | 2 hours | |
| 2 - 8°C | Overnight | ||||
| Proximity Labeling | BioID (Biotin Ligase) | Proximal Proteins in vivo | 37°C | 18 - 24 hours | [11][12] |
| Proximity Labeling | TurboID (Biotin Ligase) | Proximal Proteins in vivo | 25°C - 37°C | 10 minutes - 1 hour | [10][15] |
Experimental Protocol: Biotinylation of an Antibody with an NHS Ester
This protocol provides a general procedure for biotinylating an antibody using an amine-reactive NHS ester.
Materials:
-
Antibody solution (1-3 mg/mL in an amine-free buffer like PBS, pH 7.4)[5]
-
NHS-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 7.0)[5]
-
Dialysis tubing or a desalting column
-
Reaction tubes
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange using dialysis or a desalting column.[3][8] Adjust the antibody concentration to 1-3 mg/mL.[5]
-
Prepare Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Biotinylation Reaction: While gently vortexing, slowly add the desired molar excess of the biotin stock solution to the antibody solution. A common starting molar ratio of biotin to antibody is between 5:1 and 30:1.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1] Alternatively, the incubation can be performed for 2 hours at 4°C.[1]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-100 mM. Incubate for an additional 15-30 minutes at room temperature.[2][5]
-
Purification: Remove the excess, unreacted biotin by dialyzing the sample against PBS overnight at 4°C with at least three buffer changes, or by using a desalting column according to the manufacturer's instructions.[2][5]
-
Storage: Store the biotinylated antibody under the same conditions as the unlabeled antibody, typically at 4°C for short-term storage or at -20°C for long-term storage.
Visualizing Biotinylation Workflows
The following diagrams illustrate key processes in biotinylation.
Caption: General workflow for a typical biotinylation experiment.
Caption: Chemical reaction of NHS-ester biotin with a primary amine.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. drmr.com [drmr.com]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. sinobiological.com [sinobiological.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. dianova.com [dianova.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Establishment of Proximity-Dependent Biotinylation Approaches in Different Plant Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted Biotin-PEG6-NHS Ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for effectively quenching unreacted Biotin-PEG6-NHS ester in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the unreacted this compound?
A1: Quenching is a critical step to stop the biotinylation reaction.[1] If left unreacted, the excess this compound can subsequently label other primary amine-containing molecules in your downstream applications. This can lead to non-specific signals, high background noise, and potentially false-positive results in assays such as ELISA, Western blotting, or pull-down experiments.[2]
Q2: What are the common quenching agents for NHS ester reactions?
A2: The most common quenching agents are small molecules containing primary amines that react with and consume the excess NHS ester.[2] These include:
-
Tris (tris(hydroxymethyl)aminomethane): Widely used and effective.[1][2][3]
-
Glycine (B1666218): A simple amino acid that efficiently quenches the reaction.[1][4]
-
Ethanolamine: Also used for quenching NHS ester reactions.[2]
Q3: How do I choose the best quenching agent for my experiment?
A3: The choice of quenching agent can depend on your specific application and downstream processing. Tris and glycine are the most frequently used and are suitable for most applications.[1][2][3][4] It is important to ensure that the quenching agent does not interfere with the stability or function of your biotinylated molecule or downstream assays.
Q4: What happens if I don't quench the reaction?
A4: Besides the risk of non-specific labeling, the unreacted this compound will hydrolyze over time.[6] While hydrolysis also inactivates the NHS ester, relying solely on this process is not recommended as it is slower and pH-dependent, which can lead to incomplete and inconsistent inactivation.[5][6] Active quenching provides a more controlled and immediate termination of the reaction.
Q5: Can the quenching buffer affect my biotinylated protein?
A5: The addition of a quenching buffer will change the composition of your reaction mixture. It is important to remove the excess quenching agent and the reacted biotin-quencher adduct after the quenching step. This is typically achieved through purification methods like dialysis or gel filtration (desalting columns).[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in downstream assays | Incomplete quenching of unreacted this compound. | - Ensure the final concentration of the quenching agent is sufficient (see table below).- Increase the quenching incubation time to 30 minutes. - Verify the pH of the reaction mixture is suitable for the quenching reaction (typically pH 7.2-8.5). |
| Insufficient removal of excess biotin (B1667282) and quenching agent. | - Perform thorough purification after quenching using dialysis with multiple buffer changes or a desalting column.[3] | |
| Loss of protein activity | The quenching agent may have denatured the protein. | - Perform quenching at a lower temperature (e.g., 4°C).- Screen different quenching agents to find one that is more compatible with your protein. |
| Low biotinylation efficiency despite quenching | The quenching agent was added prematurely. | - Ensure the primary biotinylation reaction has proceeded for the recommended time before adding the quenching agent. |
| The reaction buffer contained primary amines. | - Always use amine-free buffers (e.g., PBS, HEPES, bicarbonate) for the biotinylation reaction itself.[3] |
Quantitative Data Summary
The following table summarizes the commonly used quenching agents and their recommended reaction conditions.
| Quenching Agent | Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris | 10-100 mM[1] | 15-30 minutes[1][3] | Room Temperature[1] | A 1 M Tris-HCl stock solution at pH 7.5-8.0 is often used.[3] |
| Glycine | 10-100 mM[1][4] | 15-30 minutes[1] | Room Temperature | A simple and effective quenching agent. |
| Hydroxylamine | 10 mM[5] | ~15 minutes | Room Temperature | Can be used as an alternative quenching reagent.[5] |
| Ethanolamine | 20-50 mM[7] | ~15-30 minutes | Room Temperature | Another option for quenching NHS ester reactions.[2] |
Experimental Protocols
Protocol 1: Quenching with Tris Buffer
-
Prepare a 1 M Tris-HCl stock solution, pH 8.0.
-
Following the completion of your this compound labeling reaction, add the 1 M Tris-HCl, pH 8.0 stock solution to your reaction mixture to achieve a final Tris concentration of 50-100 mM.[2]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 15-30 minutes at room temperature.[1][3]
-
Proceed with the purification of your biotinylated molecule to remove excess biotin, the quenching agent, and N-hydroxysuccinimide (NHS) byproduct using a desalting column (gel filtration) or dialysis.[1][3]
Protocol 2: Quenching with Glycine
-
Prepare a 1 M glycine stock solution.
-
After the desired biotinylation reaction time, add the 1 M glycine stock solution to your reaction mixture to reach a final concentration of 100 mM.[4]
-
Mix the solution gently.
-
Incubate for 30 minutes at room temperature.[4]
-
Purify the biotinylated product from the excess reagents using standard methods such as dialysis or a desalting column.[4]
Visualizations
Caption: Experimental workflow for quenching unreacted this compound.
Caption: Reaction mechanism for quenching this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Guide to Biotin Quantification: HABA Assay vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in biotinylation, accurate quantification of biotin (B1667282) incorporation is paramount. This guide provides a comprehensive comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternative methods, offering detailed experimental protocols and performance data to inform your selection of the most suitable assay for your research needs.
The covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique in biotechnology, enabling a wide array of applications from affinity purification to immunoassays. The degree of biotinylation is a critical parameter that can significantly impact the outcome of these applications. Therefore, the ability to reliably quantify the amount of biotin incorporated onto a molecule is essential for ensuring experimental reproducibility and success.
This guide delves into the specifics of the widely used HABA assay and compares it with two prominent alternatives: a fluorescence-based assay and a chemical-based method, the Quant*Tag™ Biotin Quantitation Kit.
Principle of Biotin Quantification Assays
The HABA assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[1][2] Free HABA has a different absorption spectrum than the avidin-bound form. When a biotin-containing sample is introduced, the biotin, having a much higher affinity for avidin (B1170675), displaces the HABA dye, leading to a decrease in absorbance at 500 nm.[3][4] This change in absorbance is proportional to the amount of biotin in the sample.
Fluorescence-based assays operate on a similar displacement principle but utilize a fluorescently labeled avidin and a quencher molecule.[5][6] In the absence of biotin, the quencher dye dampens the fluorescence of the labeled avidin. The addition of biotin displaces the quencher, resulting in an increase in fluorescence that is proportional to the biotin concentration.[5][6]
The Quant*Tag™ Biotin Kit employs a different, chemical-based approach. The kit's reagents directly react with the biotin molecule, producing a colored product that can be quantified spectrophotometrically at 535 nm.[7][8] This method is not dependent on the avidin-biotin interaction.[9][10]
Performance Comparison
Choosing the right biotin quantification assay depends on several factors, including the required sensitivity, the expected range of biotin concentration, and the nature of the biotinylated sample. The following table summarizes the key performance characteristics of the HABA assay and its alternatives.
| Feature | HABA Assay | Fluorescence-Based Assay (e.g., FluoReporter®) | Quant*Tag™ Biotin Kit |
| Principle | Colorimetric (Dye Displacement) | Fluorometric (Quencher Displacement) | Colorimetric (Chemical Reaction) |
| Detection Method | Absorbance at 500 nm | Fluorescence (e.g., Ex/Em 494/520 nm) | Absorbance at 535 nm |
| Sensitivity | Lower (micromolar range)[3][4] | High (picomolar to nanomolar range)[6][11] | Moderate to High (nanomolar range)[9][12] |
| Dynamic Range | 20 to 160 µM[3] | 4 to 80 pmol[13] | 0.1 to 5 nmol[12] |
| Assay Time | ~10-15 minutes[4] | ~10 minutes[5] | ~30 minutes[7][10] |
| Interferences | Substances that absorb at 500 nm, Potassium-containing buffers[3] | Chromophoric proteins that absorb near the dye's excitation/emission wavelengths, Albumin[5] | Potential for background signal with some unbiotinylated proteins[12] |
| Throughput | Amenable to 96-well plate format | Amenable to 96-well plate format | Amenable to 96-well plate and cuvette formats[7] |
| Sample Digestion | May be required for heavily biotinylated proteins to reduce steric hindrance[14] | Optional, but recommended for accurate quantification on multiply labeled proteins[13] | Not required[9][10] |
Experimental Protocols
HABA Assay Protocol (Microplate Format)
This protocol is a generalized procedure based on commercially available kits.[3][15]
Reagents and Materials:
-
HABA/Avidin pre-mixed solution
-
Biotin standards
-
Biotinylated sample (free biotin removed by dialysis or gel filtration)
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare Biotin Standards: Prepare a series of biotin standards in the same buffer as your sample, covering the expected concentration range of your sample.
-
Sample Preparation: Dilute the biotinylated sample in buffer to ensure the concentration falls within the linear range of the assay.
-
Assay: a. Add 180 µL of the HABA/Avidin solution to each well of the microplate. b. Add 20 µL of the biotin standards and diluted samples to their respective wells. c. For a blank or negative control, add 20 µL of the sample buffer. d. Mix the plate gently for 30-60 seconds.
-
Measurement: Read the absorbance at 500 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Create a standard curve by plotting the change in absorbance against the known biotin concentrations. Determine the biotin concentration of your sample from the standard curve.
Fluorescence-Based Biotin Quantification Protocol (Microplate Format)
This protocol is a generalized procedure based on commercially available kits.[5]
Reagents and Materials:
-
Fluorescent avidin and HABA premix (Reporter solution)
-
Biocytin (B1667093) or biotin standards
-
Biotinylated sample (free biotin removed)
-
PBS
-
96-well black opaque microplate
-
Fluorescence microplate reader (e.g., Ex/Em 494/520 nm)
Procedure:
-
Prepare Biocytin Standards: Prepare a dilution series of biocytin standards in PBS.
-
Sample Preparation: Dilute the biotinylated sample in PBS to fall within the assay's working range.
-
Assay: a. Pipette 10 µL of each standard and unknown sample into the microplate wells. b. Add 90 µL of the Reporter solution to each well. c. Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculation: Generate a standard curve by plotting fluorescence intensity against the known biocytin concentrations. Use the linear regression equation from the standard curve to determine the biotin concentration in the unknown samples.
Quant*Tag™ Biotin Quantification Protocol (Cuvette Format)
This protocol is based on the manufacturer's instructions for the Quant*Tag™ Biotin Quantitation Kit.[7]
Reagents and Materials:
-
Quant*Tag™ Reagent 1, 2, and 3
-
Biotin Standard Solution
-
Biotinylated sample
-
Cuvettes (1 mL)
-
Spectrophotometer capable of measuring absorbance at 535 nm
Procedure:
-
Prepare Quant*Tag™ Working Solution: For each sample and standard, combine 0.5 mL of Reagent 1, 0.5 mL of Reagent 2, and 50 µl of Reagent 3.
-
Prepare Biotin Standards: Add known volumes of the Biotin Standard Solution to cuvettes to create a standard curve (e.g., 0.5 to 10 nmol). Include a blank with no biotin.
-
Sample Preparation: Adjust the concentration of the biotinylated molecule so that the amount of biotin falls within the range of the standard curve.
-
Assay: a. Add up to 20 µL of the test sample to a cuvette. b. To each cuvette (standards and samples), add 1 mL of the Quant*Tag™ working solution. c. Incubate at room temperature for 30 minutes.
-
Measurement: Zero the spectrophotometer with the blank standard. Measure the absorbance of the standards and samples at 535 nm.
-
Calculation: Create a standard curve by plotting the absorbance at 535 nm versus the nanomoles of biotin for the standards. Determine the amount of biotin in the test sample from this curve.
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each assay.
References
- 1. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. youtube.com [youtube.com]
- 9. QuantTag Biotin Quantitation Kit - 2BScientific [2bscientific.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mesoscale.com [mesoscale.com]
- 13. labmartgh.com [labmartgh.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. anaspec.com [anaspec.com]
Decoding Biotinylation: A Guide to Mass Spectrometry-Based Site Confirmation
For researchers, scientists, and drug development professionals, pinpointing the exact location of biotinylation on a protein is crucial for understanding protein-protein interactions, elucidating cellular pathways, and developing targeted therapeutics. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and precision. This guide provides a comparative overview of two primary mass spectrometry-based methodologies for confirming biotinylation sites: the conventional protein-level enrichment approach and the more recent direct peptide-level enrichment strategies.
This guide will delve into the experimental protocols of each method, present a quantitative comparison of their performance, and illustrate the workflows using detailed diagrams. This information will empower researchers to select the most appropriate strategy for their experimental needs.
At a Glance: Comparing Methodologies
The two primary approaches for identifying biotinylation sites by mass spectrometry differ fundamentally in their workflow: when the enrichment of biotinylated molecules occurs. The conventional method enriches the entire biotinylated protein before enzymatic digestion, while direct peptide-level enrichment strategies isolate only the biotinylated peptides after the protein has been digested. This seemingly subtle difference has significant implications for the sensitivity, specificity, and overall success of the analysis.
| Feature | Conventional Protein-Level Enrichment | Direct Peptide-Level Enrichment (e.g., BioSITe, DiDBiT) |
| Principle | Enrichment of intact biotinylated proteins followed by on-bead or in-gel digestion. | Digestion of the entire proteome followed by enrichment of biotinylated peptides. |
| Primary Advantage | Simpler initial workflow. | Higher sensitivity and direct identification of biotinylation sites.[1][2] |
| Primary Disadvantage | Indirect evidence of biotinylation; biotinylated peptides can be lost or difficult to detect.[2] | Requires more complex initial sample processing. |
| Typical Number of Identified Sites | Lower | Significantly Higher[1] |
| Sensitivity | Moderate | High; can be up to 200-fold more sensitive than conventional methods.[1] |
| False Discovery Rate (FDR) | Can be higher due to co-purification of non-biotinylated proteins. | Generally lower due to the direct detection of the modification. |
| Sample Requirement | Typically requires larger amounts of starting material. | Can be performed with lower amounts of starting material. |
| Confirmation of Site | Inferred from the identification of the protein. | Direct MS/MS fragmentation of the biotinylated peptide confirms the exact site.[2] |
Visualizing the Workflows
To better understand the practical differences between these two approaches, the following diagrams illustrate the key steps in each workflow.
In-Depth Experimental Protocols
Here, we provide detailed methodologies for both a conventional protein-level enrichment protocol and a direct peptide-level enrichment protocol based on the BioSITe (Biotinylation Site Identification Technology) method.
Protocol 1: Conventional Protein-Level Enrichment
This protocol outlines the traditional approach of enriching biotinylated proteins before identifying the biotinylation sites.
1. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Enrichment of Biotinylated Proteins:
-
Incubate the protein lysate with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation. The high affinity of streptavidin for biotin (B1667282) facilitates the capture of biotinylated proteins.[3]
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Perform a final wash with a low-salt buffer to prepare for digestion.
3. On-Bead Tryptic Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 56°C.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature.
-
Add trypsin and incubate overnight at 37°C. The non-biotinylated peptides are released into the supernatant, while the biotinylated peptides may remain bound to the beads.[3]
4. Peptide Cleanup and Mass Spectrometry:
-
Collect the supernatant containing the released peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins that were enriched. The presence of a protein is taken as indirect evidence of its biotinylation.
Protocol 2: Direct Peptide-Level Enrichment (BioSITe)
This protocol, based on the BioSITe method, focuses on the direct capture and identification of biotinylated peptides.[2]
1. Protein Solubilization and Digestion:
-
Lyse cells and extract proteins as described in the conventional protocol.
-
Denature the proteins using a denaturing agent (e.g., urea).
-
Reduce and alkylate the proteins in solution as described previously.
-
Dilute the sample to reduce the denaturant concentration to a level compatible with trypsin activity.
-
Digest the entire protein lysate with trypsin overnight at 37°C.
2. Enrichment of Biotinylated Peptides:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Incubate the peptide mixture with anti-biotin antibody-conjugated beads.[2] This allows for the specific capture of biotin-containing peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
3. Elution and Mass Spectrometry:
-
Elute the bound biotinylated peptides from the antibody beads using an acidic solution (e.g., 0.1% TFA).
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
4. Data Analysis:
-
Search the MS/MS data against a protein database, specifying biotinylation as a variable modification.
-
The MS/MS spectra of the biotinylated peptides will provide direct evidence of the modification and pinpoint the exact amino acid residue that is biotinylated.[2]
Concluding Remarks
The choice between conventional protein-level enrichment and direct peptide-level enrichment for confirming biotinylation sites depends on the specific goals of the experiment. While the conventional method is more straightforward, its indirect nature can lead to ambiguity. For researchers seeking definitive confirmation of biotinylation sites with high sensitivity and confidence, direct peptide-level enrichment methods like BioSITe and DiDBiT are demonstrably superior.[1][2] These methods not only increase the number of identified biotinylation sites but also provide the direct spectral evidence required for unambiguous site localization. As mass spectrometry technologies continue to advance, the direct detection of post-translational modifications, including biotinylation, will undoubtedly become the standard for rigorous and comprehensive proteomic analyses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotin-PEG6-NHS Ester vs. Sulfo-NHS Esters for Cell Surface Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of cell surface proteins is a cornerstone of modern biological inquiry. This guide provides a detailed, data-driven comparison of two widely used amine-reactive biotinylation reagents: Biotin-PEG6-NHS ester and Sulfo-NHS esters. By examining their chemical properties, performance in key experimental parameters, and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific cell surface labeling needs.
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique for studying protein localization, trafficking, and interactions. When coupled with the high-affinity interaction between biotin and streptavidin, it provides a powerful tool for the detection, purification, and analysis of cell surface proteins. The choice of biotinylation reagent is critical for the success of these experiments, with factors such as water solubility, membrane permeability, and potential steric
The Impact of PEG Linker Length in Biotinylation Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is crucial for the success of numerous applications, from immunoassays to affinity purification. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents plays a pivotal role in determining the efficiency and efficacy of the biotin-streptavidin interaction. This guide provides an objective comparison of biotinylation reagents with different PEG linker lengths, supported by experimental data, to aid in the selection of the optimal reagent for specific research needs.
The incorporation of a PEG linker in biotinylation reagents offers several advantages, including increased solubility of the labeled molecule, reduced aggregation, and minimization of steric hindrance, which can otherwise impede the binding of the biotin (B1667282) moiety to streptavidin or avidin.[1][][3] The length of this flexible spacer can be tailored to the specific application, with shorter linkers being advantageous for proximity-based assays and longer linkers providing greater flexibility and reach for capturing binding partners.
Quantitative Comparison of PEG Linker Performance
The optimal PEG linker length is often application-dependent. Longer linkers generally lead to improved performance in assays where steric hindrance is a concern, while the ideal length for cell-targeting applications can vary depending on the cell type.
| Reagent/Linker Length | Application | Key Findings | Reference |
| Short Linkers (0.96 nm - 3.05 nm) | ELISA-type Assay | A study comparing four biotinylation reagents with spacer arm lengths of 0.96 nm, 1.35 nm, 2.24 nm, and 3.05 nm found that longer linkers resulted in improved dose-response curves. This suggests that even a modest increase in linker length can significantly reduce steric hindrance from the large enzyme-labeled streptavidin complex, leading to better assay performance. | [4] |
| Mid-length Linkers (PEG3, PEG5) | Affinity Pulldown | In a study comparing biotinylated probes with PEG3, PEG5, and a longer, more complex linker for the affinity pulldown of a specific protein, the PEG5 linker demonstrated the most effective enrichment of the target proteins. This indicates that an optimal, rather than simply the longest, linker length exists for maximizing capture efficiency in pulldown assays. | |
| Long Linkers (1 kDa, 5 kDa, 40 kDa PEG) | Streptavidin Binding to Lipid Bilayers | Research on the interaction of biotin-PEG-lipids with streptavidin showed that a 5 kDa PEG linker was most effective at preventing non-specific protein adsorption. In contrast, the 1 kDa linker was insufficient, and the 40 kDa linker, due to strong static repulsion, could not pack densely enough to prevent non-specific binding. This study also revealed that streptavidin bound to multiple neighboring 1k and 5k biotin-PEG-lipids, while it bound in a one-to-one stoichiometry with the 40k biotin-PEG-lipids. | [5] |
| Variable Length Linkers (0.65 kDa, 2 kDa, 5 kDa PEG) | Nanocarrier Cell Targeting | The optimal PEG linker length for targeting dendritic cells with antibody-functionalized nanocarriers was found to be cell-type dependent. While a shorter PEG linker (0.65 kDa) was most effective for one dendritic cell line (DC2.4), a longer linker (5 kDa) was required for efficient targeting of primary bone marrow-derived dendritic cells (BMDCs) and another dendritic cell subset (splenocytic cDC1). | [6] |
The Underlying Principles: How PEG Linker Length Influences Biotinylation
The choice of PEG linker length directly impacts several key parameters in biotinylation-based assays. Understanding these relationships is essential for optimizing experimental design.
Figure 1. The relationship between PEG linker length and key performance factors in biotinylation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments involving biotinylation reagents.
Protocol 1: General Protein Biotinylation with NHS-Ester Reagents
This protocol outlines the steps for labeling a protein with an amine-reactive Biotin-PEGn-NHS ester.[7][8][9][10]
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL. Buffers containing Tris or glycine (B1666218) will compete with the biotinylation reaction.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the Biotin-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Biotinylation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent using a desalting spin column, size-exclusion chromatography, or dialysis.
-
Protocol 2: Affinity Pulldown Assay to Compare Different PEG Linkers
This protocol describes a method to compare the efficiency of biotinylated baits with different PEG linker lengths in pulling down a target protein from a cell lysate.[11][12][13][14][15]
-
Preparation of Biotinylated Baits:
-
Synthesize or acquire your molecule of interest (e.g., a small molecule, peptide, or oligonucleotide) conjugated to biotin via different length PEG linkers (e.g., Biotin-PEG2, Biotin-PEG4, Biotin-PEG12).
-
-
Binding of Baits to Streptavidin Beads:
-
Wash streptavidin-coated magnetic or agarose (B213101) beads with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate the beads with an excess of each biotinylated bait for at least 30 minutes at room temperature with gentle rotation to ensure saturation of the beads.
-
Wash the beads extensively with the binding/wash buffer to remove any unbound bait.
-
-
Cell Lysate Preparation:
-
Prepare a cell lysate from cells expressing the target protein using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the prepared cell lysate with equal amounts of the streptavidin beads conjugated to the different biotinylated baits.
-
As a negative control, incubate the lysate with beads that have not been conjugated to a bait.
-
Incubate for 1-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with a wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be optimized.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Compare the band intensities of the target protein pulled down by each of the different PEG-linked baits to determine the most efficient linker length.
-
Figure 2. A generalized workflow for comparing the efficiency of biotinylated baits with different PEG linker lengths in an affinity pulldown assay.
Optimizing Signal-to-Noise Ratio in Immunoassays
A common challenge in immunoassays is achieving a high signal-to-noise ratio. The choice of biotinylation reagent can significantly impact this. Longer PEG linkers can improve the accessibility of the biotin to streptavidin-enzyme conjugates, leading to a stronger signal.[16][17][18][19] However, excessive labeling or the use of a suboptimal linker can sometimes increase background noise. Therefore, optimizing the degree of biotinylation and the linker length is crucial for maximizing assay sensitivity.
Figure 3. A logical workflow for optimizing the signal-to-noise ratio in an immunoassay by comparing different PEG linker lengths.
References
- 1. precisepeg.com [precisepeg.com]
- 3. interchim.fr [interchim.fr]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. biotium.com [biotium.com]
- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 11. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 12. neb.com [neb.com]
- 13. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioclone.net [bioclone.net]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. youtube.com [youtube.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
Beyond the Amine: A Guide to Alternative Biotinylation Chemistries
In the realm of life sciences research and drug development, the covalent attachment of biotin (B1667282) to proteins—a process known as biotinylation—is a cornerstone technique for a myriad of applications, including affinity purification, immunoassay development, and protein interaction studies. For decades, N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on lysine (B10760008) residues and the N-terminus of proteins, has been the workhorse for biotinylation. However, the random and often heterogeneous nature of NHS ester-based labeling can lead to a loss of protein function, particularly if critical lysine residues are modified. This has spurred the development of a diverse toolkit of alternative biotinylation strategies that offer greater specificity, control, and versatility.
This guide provides an objective comparison of prominent alternatives to NHS ester chemistry for biotinylation, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific needs.
The Limitations of a Classic: NHS Ester Chemistry
NHS ester-based biotinylation is a simple and widely used method. The reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond. While effective, this approach has several inherent limitations:
-
Lack of Specificity: Lysine residues are often abundant and distributed across the protein surface, leading to a heterogeneous population of biotinylated proteins with varying numbers and locations of biotin tags.[1][2]
-
Potential for Inactivation: Modification of lysine residues within or near active sites, binding interfaces, or other functionally critical regions can impair or abolish the protein's biological activity.[2]
-
Irreversibility: The amide bond formed is highly stable, which can be a drawback in applications where release of the biotinylated protein is desired.
These limitations have driven the innovation of more controlled and site-specific biotinylation techniques.
A Comparative Overview of Biotinylation Chemistries
The following table summarizes the key performance characteristics of NHS ester chemistry and its alternatives.
| Method | Target Residue/Moiety | Specificity | Efficiency/Yield | Key Advantages | Key Disadvantages |
| NHS Ester Chemistry | Primary amines (Lysine, N-terminus) | Low (Random) | Generally high, but can be variable | Simple, robust, wide reagent availability | Heterogeneous product, potential for protein inactivation |
| Enzymatic (BirA) | Specific Lysine within AviTag | High (Site-specific) | >95% with optimized conditions[3] | Homogeneous product, mild reaction conditions, preserves protein function | Requires genetic modification to introduce AviTag |
| Enzymatic (Sortase A) | C-terminal LPXTG motif | High (Site-specific) | High, often quantitative | Homogeneous product, seamless ligation, mild conditions | Requires genetic modification and a glycine-biotin nucleophile |
| "Click" Chemistry | Azide (B81097) or Alkyne | High (Bio-orthogonal) | High to quantitative[4] | Highly specific, rapid, biocompatible, can be used in complex mixtures | Requires introduction of a bio-orthogonal handle |
| Photoactivatable | C-H and N-H bonds | Low (Non-specific) | Variable | Temporal and spatial control, labels molecules without specific functional groups | Non-specific, can cause protein damage |
| HaloTag® System | HaloTag® protein fusion | High (Tag-specific) | High | Covalent and irreversible labeling, versatile ligands available | Requires genetic modification, tag is relatively large (34 kDa) |
| SNAP-tag® System | SNAP-tag® protein fusion | High (Tag-specific) | High | Covalent and irreversible labeling, orthogonal to HaloTag® | Requires genetic modification, tag is relatively large (20 kDa) |
In-Depth Analysis of Alternative Biotinylation Methods
Enzymatic Biotinylation with BirA Ligase
Enzymatic biotinylation using the E. coli biotin ligase, BirA, offers a highly specific and controlled method for labeling proteins.[1][5] BirA recognizes a 15-amino acid peptide sequence, known as the AviTag (GLNDIFEAQKIEWHE), and catalyzes the covalent attachment of a single biotin molecule to the specific lysine residue within this tag.[6][7]
Advantages:
-
Site-Specificity: Produces a homogeneously biotinylated protein with a 1:1 stoichiometry.[7]
-
Mild Reaction Conditions: The enzymatic reaction proceeds under physiological conditions, preserving the native structure and function of the target protein.[8]
-
High Efficiency: With optimized conditions, biotinylation can reach over 95% completion.[3]
Disadvantages:
-
Genetic Modification Required: The target protein must be genetically engineered to include the AviTag sequence.[7]
Caption: BirA enzymatically biotinylates the AviTag.
Sortase-Mediated Biotinylation
Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, provides another powerful enzymatic tool for site-specific protein modification. SrtA recognizes a specific C-terminal sorting signal (e.g., LPXTG), cleaves the peptide bond between the threonine and glycine, and ligates a nucleophile containing an N-terminal oligoglycine motif.[9] By using a biotinylated oligoglycine peptide, proteins can be specifically biotinylated at their C-terminus.
Advantages:
-
Site-Specific and Seamless: Creates a native peptide bond, resulting in a seamless and homogeneous product.
-
High Yield: The reaction is often quantitative.
-
Versatility: Can be used for N-terminal, C-terminal, and internal loop labeling.[9]
Disadvantages:
-
Genetic Engineering: Requires the incorporation of a sortase recognition motif into the target protein.
-
Requires a Custom Biotin Probe: A biotinylated oligoglycine peptide must be synthesized or purchased.
Caption: Workflow for Sortase A-mediated biotinylation.
"Click" Chemistry
"Click" chemistry encompasses a class of bio-orthogonal reactions that are highly specific, efficient, and biocompatible.[4] The most common click reaction for biotinylation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In a two-step process, a protein is first modified to introduce either an azide or an alkyne group. Then, a biotin molecule functionalized with the complementary reactive partner is "clicked" onto the protein. Copper-free versions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are also widely used, especially in living cells, to avoid copper-induced cytotoxicity.[10]
Advantages:
-
Bio-orthogonality: The azide and alkyne groups are abiotic and do not react with endogenous functional groups, ensuring high specificity.
-
High Efficiency and Speed: The reaction is typically fast and high-yielding.[4]
-
Versatility: Can be used for in vitro and in vivo labeling.
Disadvantages:
-
Two-Step Process: Requires initial modification of the protein to introduce the bio-orthogonal handle.
-
Potential for Copper Cytotoxicity (CuAAC): The copper catalyst used in CuAAC can be toxic to cells, though ligands have been developed to mitigate this.
Caption: SPAAC reaction for biotinylation.
Photoactivatable Biotinylation
Photoactivatable biotinylation reagents contain a photoreactive group, typically an aryl azide, that becomes highly reactive upon exposure to UV light. This allows for temporal and spatial control over the biotinylation reaction. The activated species can react non-specifically with C-H and N-H bonds in its vicinity, making it useful for labeling molecules that lack readily targetable functional groups.
Advantages:
-
Temporal and Spatial Control: Biotinylation is initiated by light, allowing for precise control over when and where the labeling occurs.
-
Broad Applicability: Can label a wide range of biomolecules.
Disadvantages:
-
Non-specific: The reaction is not site-specific, which can lead to a heterogeneous product.
-
Potential for Photodamage: UV light can damage proteins and cells.
HaloTag® and SNAP-tag® Systems
HaloTag® and SNAP-tag® are protein tags that can be genetically fused to a protein of interest.[3][11] These tags form a highly specific and covalent bond with their respective ligands, which can be conjugated to biotin.[12][13][14] This allows for the specific and irreversible biotinylation of the tagged protein.
Advantages:
-
High Specificity: The labeling is specific to the protein tag.
-
Covalent and Irreversible: The bond formed is very stable.
-
Orthogonal Labeling: HaloTag® and SNAP-tag® systems are orthogonal, meaning they can be used to label two different proteins simultaneously in the same sample.[10]
Disadvantages:
-
Requires Genetic Modification: The target protein must be expressed as a fusion with the tag.
-
Large Tags: The tags are relatively large (HaloTag® ~34 kDa, SNAP-tag® ~20 kDa), which could potentially interfere with the function or localization of the fusion protein.
Caption: Workflow for HaloTag®-based protein pull-down.
Experimental Protocols
Protocol 1: In Vitro Biotinylation of Avi-tagged Proteins using BirA
Materials:
-
Purified Avi-tagged protein of interest (POI)
-
BirA enzyme
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP solution
-
10 mM MgCl₂ solution
-
50 mM d-Biotin solution
-
Stop Buffer (e.g., 100 mM EDTA)
-
Desalting column
Procedure:
-
Set up the biotinylation reaction in a microcentrifuge tube on ice. For a 50 µL reaction, add the components in the following order:
-
x µL Purified Avi-tagged POI (to a final concentration of 10-50 µM)
-
5 µL 10X Reaction Buffer
-
5 µL 10 mM ATP
-
5 µL 10 mM MgCl₂
-
1 µL 50 mM d-Biotin
-
1-2 µg BirA enzyme
-
Nuclease-free water to 50 µL
-
-
Mix gently by pipetting.
-
Incubate the reaction at 30°C for 1 hour.[8] For less stable proteins, the reaction can be performed at room temperature for 2 hours or at 4°C overnight.
-
To stop the reaction, add 5 µL of Stop Buffer.
-
Remove excess biotin and other reaction components using a desalting column equilibrated with a suitable storage buffer for your protein.
-
Assess the efficiency of biotinylation by a gel-shift assay with streptavidin or by mass spectrometry.[15]
Protocol 2: Cell Surface Biotinylation using Copper-Free Click Chemistry
Materials:
-
Cells expressing a protein with a bio-orthogonal handle (e.g., an unnatural amino acid with an azide group)
-
DBCO-PEG4-Biotin (or other strained alkyne-biotin conjugate)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Streptavidin-agarose beads
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Prepare a solution of DBCO-PEG4-Biotin in PBS at a final concentration of 50-100 µM.
-
Add the DBCO-PEG4-Biotin solution to the cells and incubate for 1 hour at 4°C with gentle rocking.
-
Wash the cells three times with ice-cold PBS to remove unreacted biotinylation reagent.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation.
-
Add streptavidin-agarose beads to the clarified lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
Conclusion
The field of protein biotinylation has evolved significantly beyond the traditional NHS ester chemistry. The alternative methods presented in this guide offer researchers a powerful and diverse set of tools to achieve more specific, controlled, and efficient labeling of their proteins of interest. The choice of the optimal biotinylation strategy will depend on the specific application, the nature of the target protein, and the experimental system. For applications requiring a homogeneous product and preservation of protein function, enzymatic methods like BirA and Sortase A are excellent choices. For labeling in complex biological environments or when temporal control is needed, click chemistry and photoactivatable methods offer unique advantages. Finally, tag-based systems like HaloTag® and SNAP-tag® provide a straightforward way to specifically label a protein of interest with high efficiency. By carefully considering the strengths and weaknesses of each approach, researchers can select the most appropriate method to advance their research and development goals.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. HaloTag® Mammalian Pull-Down and Labeling Systems Protocol [worldwide.promega.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. avidity.com [avidity.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. HaloTag® Complete Pull-Down System Protocol [worldwide.promega.com]
- 13. Snap-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 14. neb.com [neb.com]
- 15. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
Validating the Biological Activity of Biotinylated Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring that a biotinylated protein retains its biological activity is a critical step in experimental design. The process of attaching biotin (B1667282), while a powerful tool for detection and purification, carries the risk of altering the protein's native conformation and function.[1] This guide provides a comprehensive comparison of various methods to validate the biological activity of biotinylated proteins, offering supporting experimental data and detailed protocols. We also compare biotinylation to other protein labeling techniques to provide a broader context for experimental design.
A Comparative Look at Protein Labeling Methodologies
The choice of labeling strategy can significantly impact the outcome of an experiment. While biotinylation is a widely used technique due to the high-affinity interaction between biotin and streptavidin, other methods such as fluorescent and enzymatic labeling offer distinct advantages.[2][3] The ideal method depends on the specific application and the nature of the protein being studied.
| Feature | Biotinylation | Fluorescent Labeling | Enzymatic Labeling |
| Principle | Covalent attachment of biotin to a protein, typically via primary amines or sulfhydryls.[4] | Covalent attachment of a fluorophore (e.g., FITC, Alexa Fluor) to the protein.[2] | Site-specific modification of a protein using an enzyme (e.g., BirA biotin ligase, sortase).[5] |
| Detection | Indirect, requiring a secondary detection reagent like streptavidin conjugated to an enzyme or fluorophore.[6] | Direct detection of the fluorescent signal.[2] | Can be direct (if the enzyme attaches a fluorescent label) or indirect (if a tag like biotin is attached).[5] |
| Signal Amplification | High signal amplification is possible due to the multiple binding sites of streptavidin.[4] | Limited intrinsic signal amplification. | Can be designed for signal amplification. |
| Potential for Interference | Biotin is small (244 Da), minimizing steric hindrance, but random chemical labeling can still impact active sites.[3] | Fluorophores are larger and can potentially interfere with protein function.[7] | Highly specific, minimizing off-target effects and functional interference.[5] |
| Versatility | Widely applicable for purification, Western blotting, ELISA, IHC, and pull-down assays.[4] | Primarily used for imaging, flow cytometry, and fluorescence-based assays.[2] | Offers high specificity for a range of applications, including live-cell imaging and proteomics.[5] |
| Cost | Reagents are generally cost-effective. | Can be more expensive, especially for specialized dyes. | Can be costly due to the need for specific enzymes and substrates. |
Quantitative Comparison of Validation Assays
Once a protein is biotinylated, its biological activity must be rigorously tested. The choice of assay depends on the protein's function and the desired quantitative output. The following table compares key validation assays.
| Parameter | ELISA (Enzyme-Linked Immunosorbent Assay) | SPR (Surface Plasmon Resonance) | Western Blot | Cell-Based Assays |
| Primary Output | Quantitative (concentration) | Quantitative (binding kinetics, affinity) | Semi-quantitative (relative abundance, size) | Quantitative (cellular response) |
| Sensitivity | High (pg to ng/mL range)[8] | Very high (pM to mM range) | Moderate (ng range)[8] | Varies depending on the assay |
| Throughput | High (96- or 384-well plates)[9] | Low to medium | Low | Medium to high |
| Time to Result | 4-6 hours | Real-time, but setup can be lengthy | 1-2 days[8] | Varies (hours to days) |
| Cost per Sample | Low to moderate | High | Moderate | Moderate to high |
| Information Provided | Measures binding or activity through an enzymatic reaction.[9] | Provides real-time data on association and dissociation rates.[10] | Confirms protein size and relative abundance.[9] | Measures the physiological effect of the protein on cells. |
| Label Requirement | Requires labeled antibodies or substrates.[10] | Label-free.[10] | Requires labeled antibodies. | Can be label-free or require labeled components. |
Key Experimental Protocols
Detailed and reproducible protocols are essential for accurate validation. Below are methodologies for common experiments used to assess the biological activity of a biotinylated protein.
Protocol 1: Validating Biotinylated Antibody Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to measure the binding kinetics of a biotinylated antibody to its antigen.[11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotinylated antibody
-
Antigen of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
System Preparation: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Ligand Immobilization:
-
Analyte Binding:
-
Inject a series of antigen concentrations (e.g., 0.1 nM to 100 nM) in duplicate over the sensor surface.
-
Allow for an association phase followed by a dissociation phase where running buffer flows over the surface.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound antigen from the antibody surface.
-
Ensure the baseline returns to the initial level before the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Cell-Based Proliferation Assay using Biotinylated Epidermal Growth Factor (EGF)
This protocol assesses the ability of biotinylated EGF to stimulate cell proliferation, a key biological function of EGF.[12]
Materials:
-
Human foreskin fibroblasts (HFF) or other EGF-responsive cell line
-
DMEM with 2% Fetal Bovine Serum (FBS)
-
Biotinylated EGF
-
Unlabeled EGF (as a positive control)
-
24-well tissue culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or an automated cell counter
Procedure:
-
Cell Seeding:
-
One day prior to the assay, culture HFF cells in DMEM with 2% FBS.
-
Prepare a cell suspension at a final concentration of 1 x 10^4 cells/mL.
-
Seed 1 mL of the cell suspension into each well of a 24-well plate.
-
-
Treatment:
-
Prepare a dilution series of both biotinylated EGF and unlabeled EGF in DMEM with 2% FBS (e.g., 0, 1, 5, 10 ng/mL).
-
Aspirate the media from the cells and add 1 mL of the respective EGF solutions to quadruplicate wells.
-
-
Incubation and Re-feeding:
-
Incubate the cells for 3 days at 37°C in a CO2 incubator.
-
On day 3, aspirate the media and re-feed the cells with freshly prepared EGF solutions.
-
-
Cell Counting:
-
On day 5-7, aspirate the media, wash the cells with PBS, and detach them using trypsin.
-
Neutralize the trypsin, resuspend the cells in a known volume of media, and count the number of viable cells using a hemocytometer or automated cell counter.
-
-
Data Analysis:
-
Calculate the average cell number for each treatment condition.
-
Compare the proliferation induced by biotinylated EGF to that of unlabeled EGF to determine if the biological activity is retained.
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Protein Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Biotinylated Human EGF R Protein, His,Avitag™ (MALS verified) | ACROBiosystems [acrobiosystems.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. afgsci.com [afgsci.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 9. ELISA vs. Western Blot: Which Is Better for Protein Detection? [synapse.patsnap.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to SDS-PAGE Analysis of Proteins Labeled with Biotin-PEG6-NHS Ester
For researchers, scientists, and drug development professionals, the accurate and efficient labeling of proteins is crucial for a multitude of applications, from elucidating complex signaling pathways to developing novel therapeutics. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a cornerstone technique for protein detection, purification, and immobilization. The choice of biotinylating reagent and the method of analysis significantly impact experimental outcomes. This guide provides an objective comparison of Biotin-PEG6-NHS ester with other biotinylation reagents, supported by experimental data and detailed protocols for analysis by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent depends on several factors, including the target functional group on the protein, the desired specificity of labeling, and the experimental application. This compound is an amine-reactive reagent that targets primary amines (lysine residues and the N-terminus) on proteins.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the labeled protein and can reduce steric hindrance, improving the accessibility of the biotin moiety for detection.[1][4]
Here, we compare this compound with other commonly used biotinylation reagents.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin | Biotin-PEG4-MeTz (Click Chemistry) |
| Target Group | Primary amines (-NH2)[1] | Primary amines (-NH2)[5][6] | Primary amines (-NH2)[6] | Bioorthogonal handle (e.g., TCO)[5] |
| Reactivity | Forms stable amide bonds at pH 7-9.[1][2] | Forms stable amide bonds at pH 7-9.[5][6] | Similar to NHS-Biotin but water-soluble.[6] | Highly specific and rapid reaction.[5] |
| Specificity | Non-specific; labels available primary amines.[5] | Non-specific; labels available primary amines.[5] | Non-specific; labels available primary amines.[6] | Site-specific labeling is possible.[5] |
| Solubility | Hydrophilic PEG spacer increases water solubility.[1] | Requires organic solvent (e.g., DMSO, DMF).[6] | Water-soluble.[6] | Generally soluble in aqueous buffers.[5] |
| Cell Permeability | Permeable. | Permeable.[6] | Impermeable; for cell surface labeling.[6] | Dependent on the bioorthogonal handle. |
| Advantages | Increased solubility, reduced aggregation.[4] | Simple, one-step reaction.[5] | Ideal for cell surface labeling.[6] | High specificity, minimal off-target labeling.[5] |
| Disadvantages | Non-specific labeling. | Non-specific labeling, potential for protein precipitation.[5] | Non-specific labeling. | Requires a two-step process.[5] |
Experimental Protocols
This protocol outlines the general steps for labeling a protein with this compound.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 2 and 10 mg/mL.[7]
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.[8]
-
Biotinylation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution.[8] The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or dialysis.
This method is used to confirm the successful biotinylation of a protein. The binding of streptavidin to the biotinylated protein results in a significant increase in molecular weight, causing a "shift" in the protein's migration on an SDS-PAGE gel.[9][10]
Materials:
-
Biotinylated protein sample (from Protocol 1)
-
Non-biotinylated protein control
-
Streptavidin
-
SDS-PAGE running buffer and gel
-
Coomassie Brilliant Blue stain or other protein stain
Procedure:
-
Sample Preparation: In separate tubes, mix the biotinylated protein and the non-biotinylated control protein with streptavidin. A typical molar ratio is 1:4 (protein to streptavidin tetramer).[9]
-
Incubation: Incubate the mixtures for 15-30 minutes at room temperature to allow for the formation of the biotin-streptavidin complex.[10]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel along with a molecular weight marker. Also, load samples of the biotinylated and non-biotinylated proteins without streptavidin as controls.
-
Electrophoresis: Run the gel according to standard procedures.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands.
-
Analysis: Compare the migration of the protein bands. A band shift (higher molecular weight) in the lane containing the biotinylated protein incubated with streptavidin, compared to the biotinylated protein alone, confirms successful biotinylation.[9] The non-biotinylated protein should not show a significant shift in the presence of streptavidin.
Data Presentation
Table 1: Expected Results of Streptavidin Gel-Shift Assay
| Sample | Expected Band Position on SDS-PAGE | Interpretation |
| Non-biotinylated Protein | At its expected molecular weight | Control |
| Non-biotinylated Protein + Streptavidin | At its expected molecular weight and a band for streptavidin | No interaction |
| Biotinylated Protein | At its expected molecular weight (or slightly higher)[11] | Control |
| Biotinylated Protein + Streptavidin | A band at a significantly higher molecular weight | Successful biotinylation |
Mandatory Visualization
Caption: Experimental workflow for protein biotinylation and SDS-PAGE analysis.
This guide provides a framework for researchers to effectively utilize this compound for protein labeling and subsequent analysis. The provided protocols and comparative data aim to facilitate informed decisions in experimental design, leading to robust and reproducible results.
References
- 1. This compound, 2055045-04-8 | BroadPharm [broadpharm.com]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Biotin-PEG6-NHS Ester
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Biotin-PEG6-NHS ester, a common reagent in bioconjugation. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, proper personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended, especially when handling the powder form, to avoid breathing in dust.[1][2]
Storage and Handling:
-
Store this compound in a cool, dry, and well-ventilated area, typically at -20°C for long-term storage.[2][3][4]
-
The compound is moisture-sensitive.[5] Vials should be allowed to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis and inactivation of the NHS ester.[5][6]
-
For optimal stability, especially for solutions in anhydrous solvents like DMSO or DMF, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][7]
Step-by-Step Disposal Procedure
The primary principle for the safe disposal of this compound is the deactivation of the reactive N-hydroxysuccinimide (NHS) ester group through hydrolysis. NHS esters readily hydrolyze in aqueous solutions, a process that is accelerated at higher pH.[6][8][9]
Step 1: Deactivation of Unused this compound (Solid or in Anhydrous Solvent)
-
Prepare a quenching solution: Prepare a solution of a buffer containing primary amines, such as Tris or glycine, or a basic solution like a dilute sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH). The high pH will rapidly hydrolyze the NHS ester.[6][9] An alternative is to use a buffer with a pH of 8.5 or higher.[8]
-
Quenching the reagent:
-
For solid waste , dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF first.
-
Slowly add the dissolved reagent or the solution in anhydrous solvent to the quenching solution with stirring. A significant excess of the quenching solution should be used.
-
Allow the mixture to stand for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[9]
-
Step 2: Disposal of Quenched Solution and Contaminated Materials
-
Neutralization: If a basic solution was used for hydrolysis, neutralize the resulting solution with a suitable acid (e.g., dilute HCl) to a pH between 6 and 8.
-
Waste Collection: Transfer the neutralized, deactivated solution into a designated hazardous waste container for aqueous chemical waste.
-
Contaminated materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a sealed bag and disposed of as solid chemical waste.
-
Labeling and Storage: Clearly label the waste container with its contents. Store the waste in a designated, secure area until it is collected by a licensed waste disposal company.
-
Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal.[1][2][10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [2][3][4] |
| Optimal pH for NHS ester reaction | 7.0 - 8.5 | [3][5][8] |
| NHS ester half-life at pH 7 | 4-5 hours | [9] |
| NHS ester half-life at pH 8 | 1 hour | [9] |
| NHS ester half-life at pH 8.6 | 10 minutes | [9] |
Experimental Protocol: Hydrolysis of this compound for Disposal
This protocol describes the deactivation of 10 mg of this compound.
Materials:
-
10 mg this compound
-
1 mL Dimethyl sulfoxide (B87167) (DMSO)
-
10 mL of 1 M Tris buffer, pH 8.5
-
Stir plate and stir bar
-
Appropriate glass beaker
-
pH indicator strips or pH meter
-
Dilute hydrochloric acid (HCl) for neutralization
-
Designated aqueous hazardous waste container
Procedure:
-
In a chemical fume hood, carefully weigh 10 mg of this compound.
-
Dissolve the solid in 1 mL of DMSO in a small glass beaker.
-
In a separate beaker, place 10 mL of 1 M Tris buffer, pH 8.5.
-
While stirring the Tris buffer, slowly add the this compound/DMSO solution.
-
Continue stirring the mixture at room temperature for at least 1 hour.
-
Check the pH of the solution. If necessary, neutralize to a pH between 6 and 8 by adding dilute HCl dropwise.
-
Transfer the resulting solution to the designated aqueous hazardous waste container.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. jenkemusa.com [jenkemusa.com]
- 3. This compound, 2055045-04-8 | BroadPharm [broadpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
Comprehensive Safety and Handling Guide for Biotin-PEG6-NHS Ester
This guide provides essential safety protocols and logistical information for the handling and disposal of Biotin-PEG6-NHS ester, ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictograms:
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[2]
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Two pairs of chemotherapy-grade gloves are recommended.[2] Must meet ASTM D6978 standard. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[2] |
| Eyes/Face | Safety goggles with side-shields or a full-face shield | Protects against splashes and airborne particles.[3] Goggles are required if there is a risk of spills.[2] |
| Body | Disposable, fluid-resistant laboratory coat or gown | Gowns should be disposable and shown to resist permeability by hazardous chemicals.[2][4] Should be long-sleeved and changed immediately after completion of a task or if contaminated.[5] |
| Respiratory | N95 surgical respirator mask (if handling powder outside of a ventilated enclosure) | A surgical mask does not provide adequate respiratory protection.[2] An N95 mask, which must be fit-tested, protects against airborne particles.[2][4] Handling should ideally occur within a chemical fume hood or other ventilated enclosure. |
Handling and Operational Plan
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Storage Temperature: Upon receipt, store the vial at ≤ -20°C in a dry, dark environment.[6][7][8][9]
-
Moisture Sensitivity: this compound is moisture-sensitive.[10] Store the vial with a desiccant. To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[10][11]
3.2. Preparation and Use
-
Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a ventilated powder hood to avoid inhalation of dust.[3][4] Ensure adequate ventilation.[3]
-
Reagent Preparation:
-
Dissolve this compound in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[10]
-
The NHS-ester moiety readily hydrolyzes and becomes non-reactive. Do not prepare stock solutions for long-term storage.[10][11] Discard any unused reconstituted reagent.[10]
-
-
Reaction Conditions:
-
The NHS ester reacts efficiently with primary amino groups (-NH2) at a pH of 7-9 to form stable amide bonds.[6][9]
-
Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[10] Use a non-amine containing buffer like phosphate-buffered saline (PBS).[10]
-
3.3. Spill Management
-
Immediate Actions: Evacuate personnel from the immediate area.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[3]
-
Cleaning:
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.[1]
-
Unused Reagent: Dispose of unused or expired this compound as hazardous chemical waste.
-
Contaminated Materials: All PPE (gloves, gowns, etc.), disposable labware (pipette tips, tubes), and spill cleanup materials that have come into contact with the chemical must be collected in a designated, sealed hazardous waste container.[2]
-
Empty Containers: Rinse empty containers thoroughly before disposal or recycling, collecting the rinseate as hazardous waste.
First Aid Measures
In case of exposure, follow these first aid guidelines.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation develops or persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately seek medical attention. |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention. |
Visual Workflow for Safe Handling
The following diagram illustrates the key decision and action points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gerpac.eu [gerpac.eu]
- 5. 1.4 Personal Protective Equipment [nipcm.hps.scot.nhs.uk]
- 6. This compound, 2055045-04-8 | BroadPharm [broadpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
